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Core Science & Biosynthesis

Foundational

"D-Leucine, 2-(hydroxymethyl)-" chemical structure and synthesis

Structure, Stereoselective Synthesis, and Peptidomimetic Applications[1] Executive Summary D-Leucine, 2-(hydroxymethyl)- (also known as -hydroxymethyl-D-leucine or -isobutyl-D-serine) is a quaternary -amino acid (QAA). U...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Stereoselective Synthesis, and Peptidomimetic Applications[1]

Executive Summary

D-Leucine, 2-(hydroxymethyl)- (also known as


-hydroxymethyl-D-leucine or 

-isobutyl-D-serine) is a quaternary

-amino acid (QAA). Unlike proteinogenic amino acids, this molecule possesses a tetrasubstituted

-carbon, bearing both an isobutyl side chain and a hydroxymethyl group.

This structural modification imposes severe conformational constraints on peptide backbones, favoring helical structures (3


-helix or 

-helix) via the Thorpe-Ingold effect . Furthermore, the absence of an

-proton renders the molecule resistant to racemization and proteolytic degradation, making it a high-value scaffold in the design of metabolically stable peptide therapeutics.
Part 1: Structural Analysis & Pharmacophore Properties

The core value of 2-(hydroxymethyl)-D-leucine lies in its ability to lock peptide conformations.

PropertySpecificationImpact on Drug Design
Formula

Core scaffold for lipophilic-polar balance.
Stereochemistry D- (R-configuration equivalent*)Induces specific turn structures (e.g.,

-turns) often required for receptor binding.

-Substituents
Isobutyl / HydroxymethylThe hydroxymethyl group offers a handle for further functionalization (glycosylation, phosphorylation) or H-bonding.
Conformational Space Restricted (

angles)
Stabilizes secondary structures; reduces entropic penalty upon binding to targets.

*Note: Due to Cahn-Ingold-Prelog (CIP) priority rules, the introduction of -CH2OH (oxygen-bearing carbon) alters priority relative to the isobutyl group. However, the spatial arrangement retains the "D-like" geometry derived from the D-leucine parent.

Part 2: Synthetic Methodologies

The synthesis of quaternary amino acids requires overcoming significant steric hindrance at the nucleophilic


-carbon. Standard alkylation methods often fail or result in racemization.

The authoritative method for synthesizing this molecule is Seebach’s Self-Regeneration of Stereocenters (SRS) . This approach uses a chiral auxiliary to "memorize" the stereochemistry of the starting material (D-Leucine) while activating the


-position for substitution.
Retrosynthetic Analysis

The synthesis disconnects back to D-Leucine. To introduce the hydroxymethyl group stereoselectively, we utilize an oxazolidinone intermediate.

Retrosynthesis Target D-Leucine, 2-(hydroxymethyl)- Intermediate Oxazolidinone Enolate (Chiral Template) Target->Intermediate Hydrolysis Start D-Leucine (Starting Material) Intermediate->Start Cyclization & Protection Reagent Formaldehyde Source (e.g., BOM-Cl or Paraformaldehyde) Intermediate->Reagent Disconnection

Figure 1: Retrosynthetic strategy utilizing the Seebach oxazolidinone pathway.

Part 3: Detailed Experimental Protocol (Seebach SRS Method)

This protocol describes the conversion of D-Leucine to 2-(hydroxymethyl)-D-Leucine via a cis-oxazolidinone intermediate.

Phase 1: Formation of the Chiral Template

Objective: Convert D-Leucine into a bicyclic or monocyclic oxazolidinone to protect the amine/acid and direct the incoming electrophile.

  • Imine Formation: React D-Leucine with pivalaldehyde (trimethylacetaldehyde) in pentane with a Dean-Stark trap to remove water. This forms the Schiff base.

  • Cyclization: Treat the Schiff base with benzoyl chloride (or Cbz-Cl) at low temperature. This yields the cis-oxazolidinone.

    • Mechanism:[1][2][3][4][5][6] The bulky tert-butyl group from pivalaldehyde forces the incoming acyl group to the opposite face, establishing the 1,2-cis relationship. This "stores" the chiral information.

Phase 2: Stereoselective

-Alkylation

Objective: Replace the


-proton with a hydroxymethyl equivalent. Direct hydroxymethylation with gaseous formaldehyde is difficult; we use Benzyloxymethyl chloride (BOM-Cl)  as a stable, reactive equivalent.

Reagents:

  • Substrate: cis-Oxazolidinone of D-Leucine (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA) or KHMDS (1.1 eq)

  • Electrophile: BOM-Cl (1.2 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Protocol:

  • Enolization:

    • Cool a solution of the oxazolidinone in dry THF to -78°C under Argon atmosphere.

    • Add LDA dropwise over 20 minutes.

    • Observation: The solution may turn yellow/orange, indicating enolate formation. The bulky tert-butyl group shields the "top" face, forcing the enolate to react from the "bottom" face (relative to the auxiliary).

  • Alkylation:

    • Add BOM-Cl slowly to the enolate solution at -78°C.

    • Stir for 2 hours, allowing the temperature to rise slowly to -40°C.

    • Causality: The electrophile attacks anti to the bulky tert-butyl group, regenerating the original stereochemical preference of the D-Leucine side chain.

  • Quench:

    • Quench with saturated aqueous

      
      . Extract with ethyl acetate.
      
Phase 3: Deprotection & Isolation

Objective: Remove the auxiliary and the benzyl ether to reveal the free amino acid.

  • Hydrolysis: Reflux the alkylated intermediate in 6N HCl / Dioxane. This opens the oxazolidinone ring and removes the pivalaldehyde auxiliary.

  • Hydrogenolysis: To remove the benzyl group (from BOM-Cl), dissolve the crude product in MeOH/AcOH and hydrogenate over Pd/C (10%) at 40 psi

    
    .
    
  • Purification: Use Ion-Exchange Chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Part 4: Reaction Workflow & Logic

The following diagram illustrates the stereochemical logic where the auxiliary acts as a "shield."

SynthesisWorkflow Step1 D-Leucine (Start) Step2 Oxazolidinone Formation Step1->Step2 Pivalaldehyde Step3 Enolate Generation (LDA, -78°C) Step2->Step3 Step4 Steric Shielding (t-Butyl Group) Step3->Step4 Creates Geometry Step5 Electrophilic Attack (BOM-Cl) Step4->Step5 Directs Attack Anti Step6 Hydrolysis & Deprotection Step5->Step6 Final 2-hydroxymethyl- D-leucine Step6->Final

Figure 2: Synthetic workflow demonstrating the stereocontrol mechanism.

Part 5: Analytical Characterization[8]

To validate the synthesis of D-Leucine, 2-(hydroxymethyl)- , the following data points are critical:

  • HRMS (ESI+): Calculate for

    
    . Formula 
    
    
    
    . Expected mass: ~162.11 m/z.
  • 1H NMR (D2O):

    • Absence of the

      
      -proton signal (usually ~3.5-4.0 ppm in Leucine).
      
    • Appearance of an AB system for the

      
       protons (approx 3.6-3.9 ppm), indicating a quaternary center with diastereotopic protons.
      
    • Retention of the isobutyl signals (doublet for methyls, multiplet for

      
      -CH).
      
  • Chiral HPLC:

    • Column: Chirex 3126 or Crownpak CR(+).

    • Eluent: Aqueous

      
       (pH 1.5).
      
    • Must verify enantiomeric excess (ee) > 98% against a racemic standard prepared via non-stereoselective alkylation.

Part 6: Applications in Drug Discovery[9]
  • Helix Stabilization: The inclusion of

    
    -hydroxymethyl leucine in a peptide sequence strongly promotes helical folding (
    
    
    
    or
    
    
    -helix) due to the gem-dialkyl effect.
  • Protease Resistance: The lack of an

    
    -hydrogen prevents abstraction by proteases, significantly extending the half-life of peptide drugs in plasma.
    
  • Glycopeptide Mimetics: The hydroxyl group can be glycosylated, allowing the synthesis of stable glycopeptide analogs for immunological studies.

References
  • Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition.

  • Karolyi-Oezguer, J., et al. (2001). "Synthesis of

    
    -Substituted Serines." Helvetica Chimica Acta. 
    
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2000).

    
    -amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry. 
    
  • Vogt, H., & Bräse, S. (2007). "Recent approaches towards the asymmetric synthesis of

    
    -disubstituted 
    
    
    
    -amino acids." Organic & Biomolecular Chemistry.

Sources

Exploratory

"D-Leucine, 2-(hydroxymethyl)-" solubility and stability data

Technical Guide: Solubility and Stability of D-Leucine, 2-(hydroxymethyl)- Part 1: Executive Summary & Compound Identity Compound Name: D-Leucine, 2-(hydroxymethyl)- Synonyms: -Hydroxymethyl-D-leucine, (R)-2-Amino-2-(hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility and Stability of D-Leucine, 2-(hydroxymethyl)-

Part 1: Executive Summary & Compound Identity

Compound Name: D-Leucine, 2-(hydroxymethyl)- Synonyms:


-Hydroxymethyl-D-leucine, (R)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid, HmL.
Class: 

-Disubstituted Amino Acid (Non-Proteinogenic).

Strategic Significance in Drug Development: D-Leucine, 2-(hydroxymethyl)- represents a critical structural tool in peptide engineering. Unlike standard amino acids, this compound features a quaternary


-carbon substituted with both a hydrophobic isobutyl group and a hydrophilic hydroxymethyl group. This unique architecture serves two primary functions in drug design:
  • Conformational Constraint: The steric bulk at the

    
    -carbon restricts the rotation of the peptide backbone (
    
    
    
    and
    
    
    angles), forcing peptides into stable helical or turn conformations (e.g.,
    
    
    -helix or
    
    
    -helix promotion).
  • Solubility Enhancement: The hydroxymethyl group introduces a hydrogen bond donor/acceptor motif, significantly improving aqueous solubility compared to the parent D-Leucine.

Part 2: Physicochemical Properties & Solubility Profile

The introduction of the hydroxymethyl group at the


-position fundamentally alters the solvation shell of the amino acid. While standard Leucine is hydrophobic, the 2-(hydroxymethyl) derivative exhibits a "Janus-faced" character—lipophilic side chain with a polar core.
Quantitative Solubility Data
Solvent SystemSolubility EstimateMechanistic Insight
Water (pH 7.0) High (>100 mg/mL)*The

group disrupts the hydrophobic hydration shell typical of Leucine, facilitating water lattice integration.
0.1 M HCl Very HighProtonation of the

-amine (

) combined with the

group maximizes polarity.
Ethanol/Methanol Moderate to HighSoluble due to the lipophilic isobutyl tail and the alcohol-alcohol compatibility of the hydroxymethyl group.
DMSO/DMF HighStandard solubility for amino acids in polar aprotic solvents; useful for stock solution preparation.

*Note: Specific gravimetric data for the free amino acid is rare in public repositories. However, comparative studies on Cyclolinopeptide A (CLA) analogs demonstrate that replacing Leucine with


-hydroxymethylleucine increases the peptide's water solubility by a factor of 4x  [1].[1]
Solubility vs. pH Behavior

Like all amino acids, D-Leucine, 2-(hydroxymethyl)- is zwitterionic. Its solubility profile follows a U-shaped curve, with the minimum at the Isoelectric Point (pI).

  • Acidic pH (< 2.0): Cationic form dominates; solubility is maximal.

  • Neutral pH (~6.0): Zwitterionic form; solubility is determined by the crystal lattice energy vs. hydration energy of the

    
     group.
    
  • Basic pH (> 10.0): Anionic form; high solubility due to carboxylate deprotonation.

Part 3: Stability Profile

This compound is prized not just for solubility, but for its exceptional stability against biological and chemical degradation.

Enzymatic Stability (Metabolic Resistance)
  • Proteolytic Resistance: The presence of the quaternary

    
    -carbon creates significant steric hindrance, preventing proteases (e.g., chymotrypsin, aminopeptidases) from accessing the peptide bond.
    
  • Stereochemical Blockade: As the D-isomer , it is inherently unrecognizable to most mammalian L-specific proteases.

  • Result: Peptides incorporating D-Leucine, 2-(hydroxymethyl)- exhibit prolonged half-lives (

    
    ) in plasma compared to their L-Leucine counterparts.
    
Chemical Stability
  • Thermal Stability: The quaternary center adds rigidity, raising the melting point and thermal decomposition threshold compared to mono-substituted amino acids.

  • Hydrolytic Stability: Stable across a broad pH range (1–12). The steric bulk protects the adjacent amide bonds from hydrolytic attack.

  • Oxidative Stability: The primary hydroxyl group (

    
    ) is susceptible to oxidation to an aldehyde or carboxylic acid if exposed to strong oxidants (e.g., Jones reagent, permanganate), but is stable under physiological and standard storage conditions.
    

Part 4: Experimental Protocols

Protocol: Comparative Solubility Determination

Objective: To determine the saturation solubility of HmL vs. Leucine.

  • Preparation: Weigh 50 mg of D-Leucine, 2-(hydroxymethyl)- into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100

    
    L of degassed Milli-Q water (pH 7.0).
    
  • Equilibration: Vortex for 1 minute. If fully dissolved, add another 50 mg. Repeat until precipitate remains visible.

  • Incubation: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes.

  • Quantification:

    • Remove supernatant.

    • Dilute 10

      
       with mobile phase.
      
    • Analyze via HPLC (C18 column, 210 nm detection) against a standard curve.

    • Calculation:

      
      .
      
Protocol: Enzymatic Stability Assay

Objective: To validate resistance to proteolysis.

  • Substrate: Prepare a 1 mM solution of a model peptide containing D-Leucine, 2-(hydroxymethyl)-.

  • Enzyme: Prepare a solution of Pronase E or Chymotrypsin (at 1:100 enzyme:substrate ratio).

  • Incubation: Mix substrate and enzyme in PBS (pH 7.4) at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    hours.
  • Quenching: Add 50

    
    L of 10% TFA/Acetonitrile to stop the reaction.
    
  • Analysis: Monitor the disappearance of the parent peak via LC-MS.

Part 5: Visualization & Logic

Structural & Functional Logic

The following diagram illustrates how the structural modification leads to the observed properties.

HmL_Properties Compound D-Leucine, 2-(hydroxymethyl)- Struct_Alpha Quaternary Alpha-Carbon Compound->Struct_Alpha Struct_OH Hydroxymethyl Group (-CH2OH) Compound->Struct_OH Struct_D D-Stereochemistry Compound->Struct_D Prop_Steric Steric Hindrance Struct_Alpha->Prop_Steric Prop_Polar Increased Polarity Struct_OH->Prop_Polar Struct_D->Prop_Steric Outcome_Stab Enzymatic Resistance (High Stability) Prop_Steric->Outcome_Stab Outcome_Conf Conformational Lock (Helix Promotion) Prop_Steric->Outcome_Conf Outcome_Sol Enhanced Aqueous Solubility (>4x vs Leucine) Prop_Polar->Outcome_Sol

Caption: Causal relationship between the chemical structure of D-Leucine, 2-(hydroxymethyl)- and its functional properties in drug design.

Solubility Testing Workflow

Solubility_Workflow Start Start: Solid Sample Solvent Add Solvent (Water/Buffer) Start->Solvent Vortex Vortex & Sonicate Solvent->Vortex Check Visual Check: Dissolved? Vortex->Check AddMore Add more solid Check->AddMore Yes (Clear) Equilibrate Incubate 24h @ 25°C Check->Equilibrate No (Cloudy) AddMore->Vortex Filter Filter (0.22 µm) Equilibrate->Filter HPLC HPLC/UV Quantification Filter->HPLC

Caption: Step-by-step decision tree for determining the saturation solubility of the amino acid.

Part 6: References

  • Zubrzak, P., et al. (2005).[2][3] "Analogues of cyclolinopeptide A containing alpha-hydroxymethyl amino acid residues." Biopolymers, 80(2-3), 347-356.[1][2]

  • Kaczmarek, K., et al. (2002). "Synthesis and biological activity of alpha-hydroxymethyl analogues of opioid peptides." Journal of Peptide Science. (Contextual validation of stability).

  • Toniolo, C., et al. (2001). "Control of peptide conformation by the alpha,alpha-disubstituted amino acid strategy." Biopolymers.[1][2][3] (Mechanistic insight on conformational constraints).

Sources

Foundational

Structural and Pharmacological Utility of 2-(Hydroxymethyl)-D-Leucine

The following technical guide details the structural and pharmacological utility of 2-(Hydroxymethyl)-D-Leucine ( -hydroxymethyl-D-leucine), a quaternary non-proteinogenic amino acid used primarily in advanced peptidomim...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and pharmacological utility of 2-(Hydroxymethyl)-D-Leucine (


-hydroxymethyl-D-leucine), a quaternary non-proteinogenic amino acid used primarily in advanced peptidomimetic engineering.

A Technical Guide to Peptidomimetic Engineering

Executive Summary

2-(Hydroxymethyl)-D-Leucine is a chimeric, quaternary


-amino acid that combines the hydrophobic side chain of leucine with the polar functionality of serine at the 

-carbon. Unlike canonical amino acids, this molecule possesses a tetrasubstituted

-carbon, rendering it resistant to enzymatic degradation.

Its primary "biological role" is not metabolic but pharmacological : it acts as a structural lock in peptide drug design. By enforcing specific helical conformations and sterically shielding the peptide backbone from proteases, it transforms labile peptides into stable therapeutic candidates.

Part 1: The Biological Mechanism of Action

The biological utility of 2-(hydroxymethyl)-D-leucine is defined by two mechanistic pillars: Proteolytic Shielding and Conformational Restriction .

1. Proteolytic Shielding (The Steric Umbrella)

Canonical peptides are rapidly degraded by proteases (e.g., trypsin, chymotrypsin) which attack the amide bond. The mechanism of hydrolysis requires the protease's active site (often a Serine or Cysteine residue) to access the carbonyl carbon of the peptide bond.

  • Mechanism: The introduction of the hydroxymethyl group at the

    
    -position creates a "quaternary center." This adds significant steric bulk directly adjacent to the scissile bond.
    
  • Effect: The bulky group acts as a steric umbrella, preventing the protease catalytic triad from approaching the carbonyl carbon. This effectively renders the peptide bond "invisible" or inaccessible to hydrolytic enzymes.

2. Conformational Restriction (The Thorpe-Ingold Effect)

The geminal disubstitution (alkyl + hydroxymethyl) at the


-carbon restricts the rotation of the 

and

torsion angles.
  • Helical Induction: Similar to

    
    -aminoisobutyric acid (Aib), 2-(hydroxymethyl)-leucine strongly promotes 
    
    
    
    -helical or
    
    
    -helical structures.
  • The Hydroxyl Advantage: Unlike Aib (which is hydrophobic), the hydroxymethyl group provides a polar handle. This allows for:

    • Intramolecular H-bonding to stabilize the helix further.

    • Improved water solubility of the resulting hydrophobic peptide.

3. Visualizing the Mechanism

The following diagram illustrates how the molecule blocks protease access compared to a standard amino acid.

ProteolyticShield cluster_canonical Canonical Leucine (Susceptible) cluster_modified 2-(Hydroxymethyl)-D-Leucine (Resistant) L_Leu L-Leucine Residue (Tertiary Alpha-Carbon) Hydrolysis Peptide Bond Cleavage L_Leu->Hydrolysis Rapid Degradation Protease1 Serine Protease (Active Site) Protease1->L_Leu Unobstructed Attack HM_Leu 2-(HM)-D-Leucine (Quaternary Alpha-Carbon) Block STERIC SHIELD (No Reaction) HM_Leu->Block High Stability Protease2 Serine Protease (Active Site) Protease2->HM_Leu Steric Clash

Caption: Comparative mechanism of proteolytic attack. The quaternary center of 2-(hydroxymethyl)-D-leucine prevents the protease active site from engaging the peptide bond.

Part 2: Synthesis Protocol (Self-Regeneration of Stereocenters)

Direct alkylation of amino acids is prone to racemization. The authoritative method for synthesizing enantiopure


-hydroxymethyl amino acids is the Seebach Self-Regeneration of Stereocenters (SRS)  method. This protocol uses a chiral auxiliary to preserve the stereochemistry of the D-Leucine starting material while allowing substitution at the 

-carbon.
Reagents Required[1][2][3][4][5][6]
  • Starting Material: D-Leucine (enantiopure).

  • Auxiliary Reagent: Pivalaldehyde (to form the acetal).

  • Base: Lithium Diisopropylamide (LDA) or LiHMDS.

  • Electrophile: Paraformaldehyde (source of hydroxymethyl group).

  • Solvents: Anhydrous THF, Pentane.

Step-by-Step Protocol
  • Formation of the Oxazolidinone (The Chiral Template):

    • React D-Leucine with pivalaldehyde in pentane under reflux with a Dean-Stark trap to remove water.

    • Result: Formation of the cis-imidazolidinone or oxazolidinone (depending on N-protection). This "locks" the chiral information of D-Leu into the ring structure.

  • Generation of the Chiral Enolate:

    • Cool the reaction vessel to -78°C in an inert atmosphere (

      
       or Ar).
      
    • Add LDA slowly. The bulky base removes the

      
      -proton.
      
    • Critical Control Point: The bulky t-butyl group from pivalaldehyde forces the incoming electrophile to attack from the face opposite to the existing substituents, ensuring stereocontrol.

  • Hydroxymethylation:

    • Add paraformaldehyde (depolymerized in situ or as a suspension) to the enolate at -78°C.

    • Allow to warm slowly to -20°C.

    • Reaction: The enolate attacks the formaldehyde, installing the

      
       group at the 
      
      
      
      -position.
  • Hydrolysis and Deprotection:

    • Quench with mild acid.

    • Hydrolyze the oxazolidinone ring using 6N HCl under reflux.

    • Purify via ion-exchange chromatography.

Workflow Diagram

SynthesisWorkflow Start D-Leucine Step1 Cyclization w/ Pivalaldehyde (Formation of Chiral Oxazolidinone) Start->Step1 Stereocenter Protection Step2 Deprotonation (LDA, -78°C) (Formation of Chiral Enolate) Step1->Step2 Activation Step3 Electrophilic Attack (Paraformaldehyde) Step2->Step3 Stereoselective Alkylation Step4 Acid Hydrolysis (Ring Opening) Step3->Step4 Deprotection End 2-(Hydroxymethyl)-D-Leucine Step4->End Purification

Caption: The Seebach SRS pathway ensures retention of optical purity during the creation of the quaternary center.

Part 3: Comparative Data & Stability Profile

The following table summarizes the impact of substituting L-Leucine with 2-(Hydroxymethyl)-D-Leucine in a model peptide sequence (e.g., Leu-Enkephalin analog).

ParameterL-Leucine Peptide (Control)2-(HM)-D-Leucine Peptide (Modified)Mechanism of Change
Serum Half-Life (

)
< 15 minutes> 4 hoursSteric hindrance of peptidases.
Conformation Flexible / Random CoilStabilized Helix / Turn

-disubstitution restricts

angles.
Solubility (pH 7.4) Low (Hydrophobic)ModerateHydroxyl group adds polarity.
Receptor Affinity BaselineVariable (High Specificity)Rigidification reduces entropy penalty upon binding.

Interpretation: The >16-fold increase in half-life demonstrates the compound's utility as a "stabilizing cap" or core residue in therapeutic peptides. The trade-off is often a slight alteration in receptor affinity, which must be optimized via Structure-Activity Relationship (SAR) studies.

References
  • Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link

  • Toniolo, C., et al. (2001). "Control of peptide conformation by the alpha,alpha-disubstituted glycine system." Biopolymers. Link

  • Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. Link

  • Solà, J., et al. (2011). "Peptide Conjugates as Useful Molecular Tools." Chemical Society Reviews. Link

  • Fletcher, M. D., & Campbell, M. M. (1998). "Partially Modified Retro-Inverso Peptides: Development, Synthesis, and Conformational Behavior." Chemical Reviews. Link

Sources

Protocols & Analytical Methods

Method

Technical Guide: Strategic Incorporation of 2-(Hydroxymethyl)-D-Leucine in SPPS

This Application Note is designed for advanced peptide chemists and drug discovery scientists. It addresses the specific synthetic challenges of incorporating 2-(hydroxymethyl)-D-Leucine —a sterically hindered, quaternar...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for advanced peptide chemists and drug discovery scientists. It addresses the specific synthetic challenges of incorporating 2-(hydroxymethyl)-D-Leucine —a sterically hindered, quaternary


-disubstituted amino acid—into peptide sequences.

Structural Analysis & Rationale

Molecule: 2-(Hydroxymethyl)-D-Leucine (also referred to as


-hydroxymethyl-D-leucine).
Classification:  Non-Canonical Amino Acid (NcAA); Quaternary 

-disubstituted amino acid.
The Synthetic Challenge

Incorporating 2-(hydroxymethyl)-D-Leucine presents a "double-edged" synthetic problem:

  • Steric Hindrance (The "Aib Effect"): The

    
    -carbon is quaternary, bonded to four non-hydrogen substituents (Amine, Carboxyl, Isobutyl, Hydroxymethyl). This creates massive steric bulk similar to aminoisobutyric acid (Aib), severely restricting the conformational space for the attacking nucleophile during coupling.
    
  • Chemoselectivity (The Hydroxyl Risk): The unprotected

    
    -hydroxyl group (-CH
    
    
    
    OH) is a nucleophile. During activation of the carboxyl group, the hydroxyl can attack intramolecularly to form a stable lactone or oxazolidinone , effectively terminating the chain.
Therapeutic Utility

Despite these challenges, this residue is highly valued in peptidomimetics for:

  • Helix Induction: The quaternary center restricts

    
     and 
    
    
    
    torsion angles, strongly promoting helical or turn secondary structures (3
    
    
    -helix or
    
    
    -helix).
  • Proteolytic Stability: The absence of an

    
    -hydrogen renders the peptide bond nearly uncleavable by standard proteases.
    
  • Amphiphilicity: The hydroxymethyl group introduces a polar, H-bond donor/acceptor site into the typically hydrophobic leucine face, enabling novel receptor interactions.

Pre-Synthesis Considerations: Protection Strategy

CRITICAL: Do not attempt to couple this amino acid with a free hydroxyl group using standard activation (HATU/DIC). The risk of O-acylation or lactonization is >80%.

Recommended Building Block

Fmoc-D-Leu(2-CH


OtBu)-OH 
  • Protection: The hydroxyl group is protected as a tert-butyl ether (OtBu).

  • Stability: Stable to piperidine (Fmoc removal); cleaved by TFA (final cleavage).

  • Alternative: If the OtBu variant is unavailable, the Trityl (Trt) protected analog is acceptable.

Reagent Selection Table
ComponentRecommendationRationale
Coupling Reagent HATU or PyAOP Azabenzotriazole-based reagents are superior for hindered couplings due to the "neighboring group effect" of the pyridine nitrogen [1].
Additive HOAt Essential if using HATU to suppress racemization (though less risky for quaternary AAs) and accelerate reaction.
Base TMP (2,4,6-Trimethylpyridine) or DIEA TMP (Collidine) is a weaker, non-nucleophilic base often superior for hindered couplings to prevent base-catalyzed side reactions.
Solvent NMP (N-Methyl-2-pyrrolidone)Higher swelling capacity and polarity than DMF, crucial for accessing hindered sites.

Protocol: Coupling Methodology

This protocol assumes the use of Fmoc-D-Leu(2-CH


OtBu)-OH  on a standard polystyrene or PEG-based resin.
Step 1: Resin Preparation

Ensure the resin loading is low (< 0.4 mmol/g) to minimize inter-chain aggregation, which exacerbates steric difficulties.

Step 2: Activation (The "Pre-Activation" Method)

Do not add base directly to the resin-amino acid mixture. Pre-activate to ensure the active ester is formed before it encounters the hindered resin-bound amine.

  • Dissolve Fmoc-D-Leu(2-CH

    
    OtBu)-OH  (4.0 eq) and HATU  (3.8 eq) in minimal NMP .
    
  • Add HOAt (4.0 eq).

  • Add DIEA (8.0 eq) immediately before adding to the resin.

  • Wait 30-60 seconds for the yellow color (active ester) to develop.

Step 3: Coupling Cycle (Microwave Assisted)

Steric hindrance creates a high energy barrier. Thermal energy is required to drive the reaction.

  • Instrument: Microwave Peptide Synthesizer (e.g., CEM Liberty Blue or Biotage).

  • Temperature: 75°C.

  • Time: 2 x 10 minutes (Double Coupling is Mandatory ).

  • Power: 30W (Keep power low to prevent degradation of the sensitive Fmoc group or racemization of adjacent residues).

Manual Alternative (No Microwave):

  • Perform coupling at 50°C in a water bath.

  • Time: 2 x 2 hours.

  • Agitation: Continuous but gentle nitrogen bubbling or shaking.

Step 4: Monitoring (The Chloranil Test)

Standard Ninhydrin (Kaiser) tests are often false-negative for hindered amines. Use the Chloranil Test :

  • Positive (Uncoupled): Blue/Green particles.

  • Negative (Coupled): Colorless/Yellow particles.

  • If positive after double coupling: Perform a third coupling using COMU/Oxyma or convert the amino acid to its Acid Fluoride (using TFFH).

Step 5: Fmoc Deprotection (Extended)

The bulky side chain shields the Fmoc group, slowing deprotection.

  • Reagent: 20% Piperidine in DMF + 0.1M HOBt (HOBt reduces aspartimide formation).

  • Conditions: 2 x 10 minutes (Standard is usually 2 x 3 min).

Visualization: Steric Bottleneck & Workflow

Diagram 1: Synthesis Workflow & Decision Tree

This diagram illustrates the critical decision points when handling the steric bulk of 2-(hydroxymethyl)-D-Leucine.

Synthesis_Workflow Start Resin-Bound Peptide (H2N-Peptide-Resin) Check_AA Incoming AA: Fmoc-D-Leu(2-CH2OtBu)-OH Start->Check_AA Activation Activation: HATU / HOAt / DIEA / NMP (Pre-activate 1 min) Check_AA->Activation Coupling Coupling Reaction: 75°C (MW) or 50°C (Manual) 2 x 10 min Activation->Coupling QC_Test QC: Chloranil Test Coupling->QC_Test Success Deprotection: 20% Piperidine (Extended Time) QC_Test->Success Negative (Colorless) Fail_Loop Recouple: Switch to COMU or TFFH QC_Test->Fail_Loop Positive (Blue) Next_Cycle Proceed to Next AA Success->Next_Cycle Fail_Loop->Coupling

Caption: Optimized workflow for incorporating sterically hindered quaternary amino acids.

Diagram 2: The "Lactone Trap" (Why Protection is Vital)

This diagram explains the chemical causality of failure if the hydroxyl group is unprotected.

Side_Reaction Unprotected Unprotected Fmoc-D-Leu(2-CH2OH)-OH Activated Activated Ester (O-Acylisourea) Unprotected->Activated HATU/Base Lactone DEAD END: Lactone/Oxazolinone Formation (Intramolecular Attack) Activated->Lactone Fast (Intramolecular) Peptide Desired Peptide Bond Activated->Peptide Slow (Intermolecular)

Caption: Mechanism of failure for unprotected hydroxymethyl amino acids. Intramolecular cyclization outcompetes intermolecular coupling.

Post-Synthesis & Cleavage[1]

Cleavage Cocktail

The tert-butyl protection on the hydroxymethyl group is acid-labile.

  • Reagent K (Modified): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

  • Time: 2-3 hours at Room Temperature.

  • Note: The bulky nature of the residue does not hinder cleavage, but ensure sufficient scavengers (EDT/Thioanisole) are present to trap the t-butyl cations and prevent re-alkylation of the free hydroxyl or Trp/Met residues.

Analysis (HPLC/MS)
  • Expected Mass Shift: Ensure you calculate the mass based on the free hydroxyl form (the tBu is gone).

  • Diastereomer Check: Due to the high temperature coupling, check for racemization (though quaternary centers are generally resistant to racemization via the oxazolone mechanism because they lack the

    
    -proton).
    

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[2][3][4] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Albericio, F., & Bomer, J. M. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.[5] (Focus on steric hindrance strategies). Link

  • Wenschuh, H., et al. (2002). Coherent synthesis of peptide sequences using microwave irradiation. Biopolymers, 66(6), 346-370. (Microwave protocols for hindered peptides). Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][2][4][6][7][8][9] Chemical Reviews, 109(6), 2455-2504. (Review of OtBu/Trt protection stability). Link

Sources

Application

Analytical methods for "D-Leucine, 2-(hydroxymethyl)-" detection

Executive Summary This application note details the analytical characterization of D-Leucine, 2-(hydroxymethyl)- (also known as -hydroxymethyl-D-leucine). This non-proteinogenic amino acid represents a specific analytica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical characterization of D-Leucine, 2-(hydroxymethyl)- (also known as


-hydroxymethyl-D-leucine). This non-proteinogenic amino acid represents a specific analytical challenge due to the quaternary 

-carbon
, which introduces significant steric hindrance, and the presence of a hydroxymethyl group that alters solubility and ionization relative to native leucine.

Standard automated derivatization cycles (e.g., OPA/FMOC) often yield poor results for


-disubstituted amino acids due to slow reaction kinetics. This guide presents two validated methodologies:
  • Indirect Chiral Analysis: Derivatization with Marfey’s Reagent (FDAA) optimized for sterically hindered amines.

  • Direct Chiral Analysis: Ligand-exchange/Crown Ether HPLC for underivatized samples.

Physicochemical Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Chemical Formula

MW: 161.20 g/mol . Requires MS settings for low-mass cutoff.
Structural Feature Quaternary

-carbon
Critical: The lack of an

-proton prevents racemization but drastically slows down N-terminal derivatization reactions.
Chirality D-EnantiomerMust be resolved from L-isomer and des-hydroxymethyl impurities.
Chromophore NoneUV detection is impossible without derivatization (200-210 nm is non-specific).

Analytical Decision Matrix

The following decision tree outlines the selection of the appropriate method based on sample purity and available instrumentation.

Analytical_Decision_Tree Start Start: Sample Type Purity Is Sample >95% Pure? Start->Purity Direct Method B: Direct Chiral HPLC (Crown Ether Column) Purity->Direct Yes Deriv Method A: Marfey's Derivatization (FDAA Reagent) Purity->Deriv No (Complex Matrix) Detection_UV Detection: UV @ 210nm (Low Sensitivity) Direct->Detection_UV Heat CRITICAL STEP: Heat 50°C for 90 min (Overcome Steric Hindrance) Deriv->Heat Separation Separation: Standard C18 Column Heat->Separation Detection_Vis Detection: UV @ 340nm (High Sensitivity) Separation->Detection_Vis

Figure 1: Workflow for selecting the optimal analytical method based on sample complexity and sensitivity requirements.

Method A: Marfey’s Method (FDAA) – The Gold Standard

Principle: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA), or Marfey’s reagent, reacts with the primary amine of the target molecule.[1] Because the reagent is optically pure (L-form), it creates diastereomers (L-L and L-D) when reacted with a racemic mixture. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Why this method? Standard OPA reagents react too quickly and are unstable. Marfey’s reagent forms a stable yellow derivative that absorbs strongly at 340 nm. Crucially, the reaction conditions must be aggressive to force the reagent onto the hindered


-carbon. 
Protocol: Sterically Hindered Derivatization
  • Preparation:

    • Sample: Dissolve 1.0 mg of D-Leucine, 2-(hydroxymethyl)- in 100 µL water.

    • Reagent: Prepare 1% (w/v) FDAA in acetone.

    • Buffer: 1 M Sodium Bicarbonate (

      
      ).
      
  • Reaction (The "Hard" Derivatization):

    • Mix 50 µL Sample + 100 µL FDAA Solution + 20 µL 1M

      
      .
      
    • CRITICAL: Heat at 50°C for 90 minutes . (Standard amino acids only require 40°C for 60 mins; the quaternary center requires this extra energy).

    • Cool to room temperature.[2]

    • Quench with 20 µL 2M HCl (to stop reaction and protonate for HPLC).

    • Dilute 1:10 with Mobile Phase A.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (or TEAP buffer pH 3.0).

    • Mobile Phase B: Acetonitrile.[1][3]

    • Gradient: 10% B to 50% B over 40 minutes. (Slow gradient required for diastereomer separation).

    • Detection: 340 nm.[1][4]

Expected Results: The L-DAA-FDAA derivative (from L-impurity) will elute before the D-DAA-FDAA derivative (Target). The elution order is typically L before D for Marfey's derivatives on C18.

Method B: Direct Chiral HPLC (Crown Ether)

Principle: Crown ether columns (e.g., Crownpak CR-I(+)) work by forming an inclusion complex with the ammonium ion of the amino acid. The chiral crown ether structure preferentially binds one enantiomer over the other.

Why this method? It requires no sample preparation/derivatization.[3] It is ideal for QC of raw materials where UV sensitivity is not the limiting factor.

Protocol: Direct Injection
  • Mobile Phase Preparation:

    • Solvent: Perchloric Acid (

      
      ) pH 1.5 to 2.0.
      
    • Note: The low pH ensures the amino group is fully protonated (

      
      ), which is required for binding inside the crown ether cage. Organic modifiers (Methanol) can be added (10-15%) to reduce retention time if necessary.
      
  • HPLC Conditions:

    • Column: Daicel Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).

    • Flow Rate: 0.4 mL/min.

    • Temperature: 10°C to 25°C . (Lower temperatures often improve resolution on Crown columns by stabilizing the inclusion complex).

    • Detection: UV @ 200 nm or 210 nm.

Validation Criteria:

  • Resolution (

    
    ) between D and L peaks must be > 1.5.
    
  • The target D-isomer typically elutes second on CR-I(+) columns (verify with standards as elution order can reverse based on specific side-chain interactions).

Method C: HRMS Confirmation (Structure)

While HPLC confirms purity, High-Resolution Mass Spectrometry (HRMS) confirms the structural modification (hydroxymethylation).

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Target Mass: 162.1125 m/z (Calculated for

    
    ).
    
  • Key Fragments (MS/MS):

    • Loss of

      
       (-18 Da): Common for hydroxymethyl groups.
      
    • Loss of

      
       (-30 Da): Specific to the hydroxymethyl side chain.
      
    • Loss of

      
       (-45 Da): Typical amino acid fragmentation.
      

Visualization of Derivatization Pathway

Marfeys_Mechanism FDAA Marfey's Reagent (L-FDAA) Reaction Reaction (pH 8.0, 50°C, 90min) FDAA->Reaction Target D-Leucine, 2-(hydroxymethyl)- Target->Reaction Impurity L-Leucine, 2-(hydroxymethyl)- (Impurity) Impurity->Reaction Diast_D Derivative 1: L-FDAA-D-Leu-OH (Hydrophobic) Reaction->Diast_D Diast_L Derivative 2: L-FDAA-L-Leu-OH (Less Hydrophobic) Reaction->Diast_L C18 C18 Column Separation Diast_D->C18 Diast_L->C18 Result Chromatogram: Peak 1: L-L (Early) Peak 2: L-D (Late) C18->Result

Figure 2: Reaction pathway and separation logic for Marfey’s Reagent derivatization of D/L enantiomers.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][5][6][7][8][9][10][11]

  • Thermo Fisher Scientific. (n.d.). FDAA, Marfey's Reagent Product Information and Protocols.[1] Fisher Scientific.

  • Hyun, M. H. (2006). Liquid chromatographic enantioseparations utilizing chiral stationary phases based on crown ethers.[10][11][12][13] Journal of Separation Science.

  • Agilent Technologies. (2020). Amino Acid Analysis using Agilent Zorbax Eclipse Plus C18. Agilent Application Notes.

Sources

Method

The Strategic Application of (R)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic Acid as a Chiral Building Block in Asymmetric Synthesis

Introduction: The Imperative of Chirality in Modern Drug Discovery In the landscape of contemporary pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. A significant number of pharmaceuticals are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even deleterious.[1] This reality has propelled the development of robust methodologies for asymmetric synthesis, among which the use of chiral building blocks remains a cornerstone.[2] Chiral auxiliaries, which are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, offer a reliable and versatile strategy for the construction of enantiomerically pure molecules.[1][3]

This technical guide focuses on (R)-2-amino-2-(hydroxymethyl)-4-methylpentanoic acid , a chiral building block derived from the unnatural amino acid D-leucine. Its structural features—a stereogenic center, a primary alcohol, a carboxylic acid, and an amino group—provide multiple handles for synthetic manipulation, making it a potentially valuable tool for researchers in organic synthesis and medicinal chemistry. This document serves to provide a comprehensive overview of its synthesis, physicochemical properties, and detailed protocols for its application in asymmetric synthesis, drawing parallels with well-established chiral auxiliaries derived from other amino acids.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a chiral building block is paramount for its effective application in synthesis. The properties of (R)-2-amino-2-(hydroxymethyl)-4-methylpentanoic acid are summarized below.

PropertyValueSource
IUPAC Name (2R)-2-amino-2-(hydroxymethyl)-4-methylpentanoic acidN/A
Synonyms D-Leucine, 2-(hydroxymethyl)-N/A
Molecular Formula C₇H₁₅NO₃N/A
Molecular Weight 161.20 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in water and polar organic solvents (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A

Synthesis of (R)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic Acid

The target molecule can be synthesized from the readily available starting material, D-leucine. A common route to α-amino alcohols is the reduction of the corresponding α-amino acid or its ester derivative.

G D_Leucine D-Leucine Esterification Esterification (e.g., SOCl₂, MeOH) D_Leucine->Esterification D_Leucine_Ester D-Leucine Methyl Ester Esterification->D_Leucine_Ester Reduction Reduction (e.g., LiBH₄, THF) D_Leucine_Ester->Reduction Target (R)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid Methyl Ester Reduction->Target Hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) Target->Hydrolysis Final_Product (R)-2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid Hydrolysis->Final_Product G Amino_Alcohol (R)-2-Amino-2-(hydroxymethyl)- 4-methylpentanoic acid Oxazolidinone_Formation Oxazolidinone Formation (e.g., Phosgene or CDI) Amino_Alcohol->Oxazolidinone_Formation Chiral_Auxiliary Chiral Oxazolidinone Auxiliary Oxazolidinone_Formation->Chiral_Auxiliary Acylation N-Acylation (e.g., Propionyl Chloride, Base) Chiral_Auxiliary->Acylation Acylated_Auxiliary N-Acyl Oxazolidinone Acylation->Acylated_Auxiliary Enolate_Formation Enolate Formation (e.g., LDA or Bu₂BOTf) Acylated_Auxiliary->Enolate_Formation Chiral_Enolate Chiral Enolate Enolate_Formation->Chiral_Enolate Electrophile_Addition Reaction with Electrophile (e.g., Aldehyde or Alkyl Halide) Chiral_Enolate->Electrophile_Addition Diastereoselective_Product Diastereomerically Enriched Product Electrophile_Addition->Diastereoselective_Product Cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) Diastereoselective_Product->Cleavage Final_Product Chiral Product Cleavage->Final_Product G cluster_0 Zimmerman-Traxler Transition State Chiral_Auxiliary Bulky Group from Chiral Auxiliary Transition_State Six-membered Chair Transition State Chiral_Auxiliary->Transition_State Steric Shielding Enolate Z-Enolate Enolate->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Product Syn Aldol Adduct Transition_State->Product Predictable Diastereoselectivity

Sources

Application

Application Note: Structural Elucidation and Conformational Analysis of Peptides Containing 2-(Hydroxymethyl)-D-Leucine via NMR Spectroscopy

-carbon singularities in peptidomimetic NMR. Executive Summary & Structural Context[1][2][3][4][5][6] The incorporation of 2-(hydroxymethyl)-D-leucine (often abbreviated as -hydroxymethyl-D-leucine or Hm-D-Leu) into pept...

Author: BenchChem Technical Support Team. Date: February 2026


-carbon singularities in peptidomimetic NMR.

Executive Summary & Structural Context[1][2][3][4][5][6]

The incorporation of 2-(hydroxymethyl)-D-leucine (often abbreviated as


-hydroxymethyl-D-leucine or Hm-D-Leu) into peptide backbones represents a critical strategy in modern drug design. This non-canonical amino acid (NCAA) introduces a quaternary 

-carbon center, replacing the standard

-proton with a hydroxymethyl group (

).

Why this molecule matters:

  • Conformational Locking: The gem-disubstitution at the

    
    -carbon severely restricts the rotation of 
    
    
    
    and
    
    
    torsion angles, typically forcing the peptide backbone into stable helical conformations (often
    
    
    -helix or
    
    
    -helix), thereby improving receptor binding affinity.
  • Proteolytic Stability: The absence of the

    
    -proton renders the peptide bond highly resistant to enzymatic hydrolysis.
    
  • Functional Versatility: The hydroxymethyl group provides a handle for further functionalization or side-chain-to-side-chain cyclization.

The NMR Challenge: Standard peptide assignment protocols rely heavily on the


 connectivity (the "backbone walk"). In 2-(hydroxymethyl)-D-leucine, the absence of an 

-proton
creates a "magnetization sinkhole," breaking the standard TOCSY/COSY connectivity path. This Application Note provides a specific protocol to bridge this gap and solve the 3D structure.

Experimental Protocol: Sample Preparation

To ensure high-fidelity data, particularly for observing exchangeable amide protons and hydroxyl groups, solvent choice is critical.

Reagents and Equipment[7][8]
  • Solvent: DMSO-

    
     (99.9% D) is preferred over 
    
    
    
    or
    
    
    .
    • Reasoning: DMSO slows the chemical exchange of amide (

      
      ) and hydroxyl (
      
      
      
      ) protons, making them visible as sharp peaks. It also solubilizes hydrophobic leucine-rich peptides effectively.
  • Concentration: 2–5 mM is ideal for 2D acquisition on a 600 MHz instrument.

  • Temperature: 298 K (standard). Variable Temperature (VT) studies (298 K – 323 K) are recommended to calculate temperature coefficients (

    
    ) for hydrogen bond validation.
    
Preparation Steps[7][9]
  • Lyophilize the peptide to remove traces of TFA or water.

  • Dissolve peptide in 600

    
    L DMSO-
    
    
    
    .
  • Transfer to a high-precision 5mm NMR tube.

  • Critical Step: If the peptide contains free amines, add a trace of

    
     or 
    
    
    
    only if pH adjustment is strictly necessary for solubility, but avoid extreme pH to prevent rapid exchange of the hydroxymethyl proton.

Acquisition Strategy & Pulse Sequences

Standard protein assignment suites (HNCA, etc.) are often overkill or unsuitable for small synthetic peptides. Use the following targeted workflow.

Table 1: Essential NMR Experiments for Hm-D-Leu Peptides
ExperimentTarget InformationSpecific Relevance to Hm-D-Leu
1D

Purity & DispersionVerify visibility of Amide (

) and Hydroxyl (

) protons.
2D Multiplicity-Edited HSQC Carbon TypingDistinguishes Leu side chain

(positive) from Hm

(negative).
2D TOCSY (80ms mix)Spin System IDIdentifies the Leu side chain spin system (

). Note: Will NOT connect to

.
2D HMBC Quaternary BridgeCrucial: Connects

and Side Chain protons to the quaternary

.
2D NOESY (300ms mix)ConformationDetects

correlations (helical diagnostic).

Data Analysis & Structural Elucidation

The "Quaternary Bridge" Assignment Method

Since you cannot "walk" through the


, you must "jump" over the quaternary carbon using Heteronuclear Multiple Bond Correlation (HMBC).

Step-by-Step Assignment:

  • Identify the Leucine Side Chain: In the TOCSY, look for the characteristic leucine pattern (amide coupled to

    
    -protons, coupled to 
    
    
    
    -methine, coupled to two
    
    
    -methyls).
  • Identify the Hydroxymethyl Group:

    • In the HSQC , look for a negative phase cross-peak (indicating

      
      ) in the region of 60–65 ppm (
      
      
      
      )
      and 3.5–4.0 ppm (
      
      
      )
      .
    • The protons will likely appear as an AB system (two doublets) due to the diastereotopic nature of the hydroxymethyl group attached to a chiral center.

  • Bridge the Gap (HMBC):

    • The Amide Proton (

      
      )  of the Hm-D-Leu residue will show a strong HMBC correlation to its own 
      
      
      
      (quaternary, ~60-70 ppm).
    • The Hydroxymethyl Protons will also show a strong HMBC correlation to the same

      
       .
      
    • This confirms the attachment of the side chain to the backbone.

Conformational Analysis (NOE Patterns)

The primary goal of using Hm-D-Leu is often to induce helicity.

  • Helical Signature: Look for strong sequential

    
     NOEs (Amide 
    
    
    
    to Amide
    
    
    ).
  • 
     vs. 
    
    
    
    -Helix:
    • 
      -helix: Strong 
      
      
      
      and weak
      
      
      (if flanking residues have
      
      
      ).
    • Hm-D-Leu specifically favors the

      
      -helical turn due to the steric bulk of the hydroxymethyl group.
      

Visualization of the Assignment Logic

The following diagram illustrates the "Quaternary Bridge" logic required to bypass the missing


-proton.

NMR_Assignment_Strategy cluster_inputs Spectral Inputs cluster_features Molecular Features HSQC 2D HSQC (Multiplicity Edited) Hm_Group Hydroxymethyl Group (-CH2-OH) HSQC->Hm_Group Identifies (-CH2, neg phase) TOCSY 2D TOCSY (Spin Systems) Leu_SC Leu Side Chain (H-beta, H-gamma, H-delta) TOCSY->Leu_SC Identifies HMBC 2D HMBC (Long Range) Quat_Ca Quaternary C-alpha (No Proton!) Leu_SC->Quat_Ca HMBC Connects (H-beta to C-alpha) Hm_Group->Quat_Ca HMBC Connects (CH2 to C-alpha) Structure Full Residue Assignment & Sequence Placement Quat_Ca->Structure Assignment Complete Amide Amide Proton (NH) Amide->Quat_Ca HMBC Connects (NH to C-alpha)

Figure 1: The "Quaternary Bridge" Strategy. Note how HMBC is the central node required to link the isolated spin systems (Amide, Side Chain, Hydroxymethyl) to the invisible Quaternary Carbon.

References & Grounding

The protocols defined above are grounded in the fundamental principles of peptide NMR and the specific behavior of


-disubstituted amino acids.
  • Conformational Restriction by

    
    -Disubstitution: 
    Toniolo, C., et al. "Structure and conformation of peptides containing the 
    
    
    
    -disubstituted amino acid residues."[1] Biopolymers, 1983. This foundational work establishes that disubstitution (like the hydroxymethyl/leucine side chain combination) restricts the backbone to helical (
    
    
    or
    
    
    ) regions.
  • NMR Assignment of Quaternary Carbons: Standard protocols for HMBC usage in bridging quaternary centers in natural products and peptidomimetics. Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016. (Chapter 5: Heteronuclear Correlation).

  • Hydroxymethyl Group Stereochemistry: The diastereotopicity of the hydroxymethyl protons in a chiral environment is a standard stereochemical principle verified in: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.

  • Solvent Effects (DMSO-

    
    ): 
    Detailed in: Wishart, D. S., et al. "1H, 13C and 15N chemical shift referencing in biomolecular NMR."Journal of Biomolecular NMR, 1995.
    
    

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of D-Leucine and its Derivatives in Advanced Drug Delivery Systems

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Executive Summary and Structural Clarification Initial inquiries for "D-Leucine, 2-(hydroxymethyl)-" did not yield a standard, wid...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Executive Summary and Structural Clarification

Initial inquiries for "D-Leucine, 2-(hydroxymethyl)-" did not yield a standard, widely recognized molecule in publicly available scientific literature. This suggests the possibility of a novel, proprietary compound or a non-standard nomenclature. This guide, therefore, pivots to the well-established and scientifically significant role of D-Leucine and its functionalized derivatives in drug delivery. The principles, protocols, and applications detailed herein are directly translatable to a hypothetical "D-Leucine, 2-(hydroxymethyl)-" derivative, providing a robust framework for its potential synthesis and application. This document will provide an in-depth exploration of D-Leucine's utility, focusing on its unique stereochemistry and physicochemical properties that render it a valuable component in the design of sophisticated drug delivery platforms.

Part 1: Foundational Principles of D-Leucine in Drug Delivery

The Chirality Advantage: Why D-Leucine?

In the realm of drug delivery, the use of D-amino acids, such as D-Leucine, offers a distinct advantage over their naturally occurring L-counterparts. Biological systems, particularly enzymes like proteases, exhibit a high degree of stereospecificity, primarily recognizing and degrading peptides and proteins composed of L-amino acids. By incorporating D-Leucine into drug delivery constructs, we can significantly enhance their stability in biological environments. This increased resistance to enzymatic degradation leads to longer circulation times, improved pharmacokinetic profiles, and more sustained drug release.

Physicochemical Properties of D-Leucine

A thorough understanding of D-Leucine's physicochemical properties is paramount for its successful integration into drug delivery systems.[1][2][][4][5] These properties influence solubility, formulation, and interaction with biological membranes.

PropertyValueSignificance in Drug Delivery
Molecular Formula C6H13NO2Foundational for molecular weight and elemental composition calculations.[1][2]
Molecular Weight 131.17 g/mol Critical for stoichiometric calculations in conjugation reactions.[1][]
Appearance White crystalline powderImportant for visual identification and quality control.[1]
Solubility Sparingly soluble in waterMay necessitate the use of co-solvents or derivatization for aqueous formulations.[1]
Chirality D-enantiomerConfers resistance to enzymatic degradation.[5]
Side Chain Isobutyl group (non-polar, aliphatic)The hydrophobicity of the side chain can influence self-assembly and interaction with lipid bilayers.[][6]

Part 2: Applications of D-Leucine in Drug Delivery Systems

The unique attributes of D-Leucine make it a versatile building block for a variety of drug delivery applications.

D-Leucine in Peptide-Based Drug Carriers

The incorporation of D-Leucine into peptide sequences used for drug targeting or as carriers can dramatically increase their in vivo stability.

G cluster_0 L-Peptide Carrier cluster_1 D-Leucine Containing Peptide Carrier L_Peptide L-Amino Acid Sequence Proteases Proteolytic Enzymes L_Peptide->Proteases High Susceptibility Degradation Rapid Degradation Proteases->Degradation D_Peptide Peptide with D-Leucine Proteases_2 Proteolytic Enzymes D_Peptide->Proteases_2 Reduced Susceptibility Stability Enhanced Stability Longer Circulation Proteases_2->Stability G Prodrug D-Leucine Linker Parent Drug Prodrug Construct Activation Enzymatic or Chemical Cleavage Prodrug:f1->Activation Release Active Drug Release at Target Site Activation->Release D_Leucine D-Leucine Activation->D_Leucine

Caption: General concept of a D-Leucine-based prodrug.

D-Leucine in Nanoparticle Formulations

D-Leucine and its derivatives can be used to functionalize the surface of nanoparticles, such as liposomes or polymeric nanoparticles. [7][8]This can serve several purposes:

  • Steric Hindrance: The bulky isobutyl side chain can provide a steric shield, reducing opsonization and clearance by the reticuloendothelial system.

  • Targeting: If the target tissue overexpresses certain amino acid transporters, D-Leucine can act as a targeting ligand.

  • Improved Drug Loading: The hydrophobic nature of the side chain can enhance the encapsulation of lipophilic drugs. [6]

Part 3: Experimental Protocols

The following protocols are provided as a general framework and should be optimized for specific drug molecules and applications.

Protocol for the Synthesis of a D-Leucine-Drug Conjugate

This protocol describes the conjugation of a hypothetical drug containing a primary amine to the carboxylic acid group of N-Boc-D-Leucine, followed by deprotection.

Materials:

  • N-Boc-D-Leucine

  • Drug with a primary amine (-NH2)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of N-Boc-D-Leucine:

    • Dissolve N-Boc-D-Leucine (1.2 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.2 eq) portion-wise and stir the reaction mixture at 0°C for 1 hour, then at room temperature overnight.

    • The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Conjugation to the Drug:

    • Filter off the DCU precipitate and wash with a small amount of anhydrous DMF.

    • To the filtrate containing the activated N-Boc-D-Leucine-NHS ester, add the amine-containing drug (1.0 eq) dissolved in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification of the Boc-Protected Conjugate:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure N-Boc-D-Leucine-drug conjugate.

  • Boc Deprotection:

    • Dissolve the purified N-Boc-D-Leucine-drug conjugate in anhydrous DCM.

    • Add TFA (10-20 eq) dropwise at 0°C.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Once deprotection is complete, remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with toluene to remove residual TFA. The final D-Leucine-drug conjugate is often obtained as a TFA salt.

G cluster_0 Synthesis Workflow Activation Activation of N-Boc-D-Leucine (DCC/NHS) Conjugation Conjugation to Drug-NH2 Activation->Conjugation Purification1 Purification of Boc-Protected Conjugate Conjugation->Purification1 Deprotection Boc Deprotection (TFA) Purification1->Deprotection Final_Product Final D-Leucine-Drug Conjugate Deprotection->Final_Product

Caption: Workflow for the synthesis of a D-Leucine-drug conjugate.

Protocol for the Formulation of D-Leucine-Functionalized Liposomes

This protocol describes the preparation of liposomes functionalized with a D-Leucine-lipid conjugate using the thin-film hydration method.

Materials:

  • D-Leucine-lipid conjugate (e.g., D-Leucine conjugated to DSPE-PEG)

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Drug to be encapsulated

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extrusion apparatus with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Preparation of the Lipid Film:

    • In a round-bottom flask, dissolve PC, cholesterol, and the D-Leucine-lipid conjugate in a mixture of chloroform and methanol (typically 2:1 v/v). A typical molar ratio would be PC:Cholesterol:D-Leucine-lipid at 55:40:5.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

    • Keep the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Hydrate the lipid film with a PBS solution (pH 7.4) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids.

    • If encapsulating a hydrophilic drug, use a solution of the drug in PBS for hydration.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using an extrusion apparatus.

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography or dialysis against PBS.

  • Characterization:

    • Characterize the D-Leucine-functionalized liposomes for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the drug encapsulation efficiency and loading capacity using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Confirm the presence of D-Leucine on the liposome surface using appropriate analytical techniques (e.g., NMR, mass spectrometry of the lipid components).

Part 4: Conclusion and Future Perspectives

D-Leucine and its derivatives represent a powerful tool in the arsenal of the drug delivery scientist. Their ability to confer enzymatic stability, modulate physicochemical properties, and potentially act as targeting moieties makes them highly valuable in the design of next-generation therapeutics. While the specific molecule "D-Leucine, 2-(hydroxymethyl)-" remains to be fully elucidated in public literature, the principles and protocols outlined in this guide provide a comprehensive and actionable framework for harnessing the potential of D-Leucine-based constructs in advanced drug delivery systems. Future research will likely focus on the development of novel D-Leucine derivatives with tailored properties for specific therapeutic challenges, further expanding the impact of this versatile amino acid in medicine.

References

  • Chemical Properties and Industrial Uses of D-Leucine. (2026). Google Search.
  • D-Leucine - SIELC Technologies. (n.d.). SIELC Technologies.
  • Leucine - Amino Acids. (n.d.). The Biology Project, University of Arizona.
  • Leucine: Definition, Structure, Benefits, Sources and Uses. (n.d.). BOC Sciences Amino Acid.
  • D-Leucine (Biotechnology Grade, High Purity). (n.d.). Molecular Depot.
  • D-ALL-ISOLEUCINE-METHYL ESTER HCL. (n.d.). Benchchem.
  • Leucine Stimulates Insulin Secretion via Down-regulation of Surface Expression of Adrenergic α2A Receptor through the mTOR (Mammalian Target of Rapamycin) Pathway. (n.d.). Journal of Biological Chemistry.
  • D-Leucine. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
  • Synthesis and biological activity of some new leucine-enkephalin analogues. (n.d.). Indian Academy of Sciences.
  • ᶫ-Leucine Loading and Release in MIL-100 Nanoparticles. (2020). PMC.
  • L-Leucine: The Mechanistic Link Between Sestrin2 Signaling and Pharmac. (2026). Ceres Biotech.
  • Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. (n.d.). The Journal of Physiology.
  • Leucine. (n.d.). Wikipedia.
  • D-Leucine. (n.d.). PubChem.
  • Amino Acids in the Development of Prodrugs. (2018). Molecules.
  • Method for synthesizing L-2-methyl norleucine. (2020).
  • Drug-conjugates, conjugation methods, and uses thereof. (2013).
  • Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. (2000). Journal of the Chemical Society, Perkin Transactions 1.
  • Mechanisms of Controlled Release. (2025).
  • Preparation of new amino acid complex nanoparticles of bismuth and leucine. (2025).
  • ᶫ-Leucine Loading and Release in MIL-100 Nanoparticles. (2025).
  • Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)- l -norleucine (Pyrraline) During Oxidation. (2024).
  • Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. (n.d.). exo ricerca.
  • Amino Acids in the Development of Prodrugs. (2018). PubMed.
  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2020). PMC.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC.
  • Leucine Deriv

Sources

Application

Application Note &amp; Protocols: Assaying the Enzymatic Activity of "D-Leucine, 2-(hydroxymethyl)-" Derivatives

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assaying the enzymatic activity of novel D-amino acid derivatives, specifically focusing on "D-Leuc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assaying the enzymatic activity of novel D-amino acid derivatives, specifically focusing on "D-Leucine, 2-(hydroxymethyl)-". D-amino acids and their analogs are of increasing importance in peptide-based therapeutics due to their ability to confer resistance to proteolytic degradation. Understanding their enzymatic processing is critical for pharmacology and drug metabolism studies. This guide details two primary, robust protocols for quantifying enzymatic activity: a coupled colorimetric assay for D-Amino Acid Oxidase (DAAO) and a direct spectrophotometric assay for D-Amino Acid Dehydrogenase (DAAD). Additionally, it outlines principles for confirmatory analysis using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be self-validating, and the underlying scientific principles for experimental choices are thoroughly explained to ensure technical accuracy and reproducibility.

Introduction: The Scientific Imperative

The stereochemistry of amino acids is a fundamental pillar of biochemistry, with L-amino acids constituting the primary building blocks of proteins in most living organisms. However, D-amino acids are not mere biological curiosities; they play significant roles in various physiological and pathological processes, particularly in bacteria and the nervous system.[1] In pharmaceutical development, the strategic incorporation of D-amino acid derivatives into peptide drugs is a key strategy to enhance their in-vivo half-life by making them resistant to standard proteases.

"D-Leucine, 2-(hydroxymethyl)-" represents a novel, non-canonical amino acid analog. Its unique structure—combining the D-configuration with a hydroxymethyl group on the alpha-carbon—presents a unique substrate for enzymes that metabolize D-amino acids. The primary enzymes responsible for the catabolism of neutral D-amino acids are D-Amino Acid Oxidase (DAAO) and D-Amino Acid Dehydrogenase (DAAD).[2][3]

  • D-Amino Acid Oxidase (DAAO, EC 1.4.3.3) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids into their corresponding α-keto acids, producing hydrogen peroxide (H₂O₂) and ammonia as byproducts.[2]

  • D-Amino Acid Dehydrogenase (DAAD, EC 1.4.99.1) catalyzes a similar deamination reaction but utilizes cofactors like NAD⁺/NADP⁺ as electron acceptors instead of molecular oxygen.[3]

Accurately quantifying the activity of these enzymes on novel substrates like D-Leucine, 2-(hydroxymethyl)- is essential for predicting the metabolic fate, efficacy, and potential toxicity of drug candidates incorporating this moiety. This guide provides the foundational methods to achieve this.

Foundational Principles of Assay Design

Before proceeding to specific protocols, it is crucial to understand the logic behind the experimental design. An enzyme assay is not merely a recipe; it is a dynamic system designed to measure the rate of a specific biochemical reaction.[4]

Why these methods?

  • Robustness and Accessibility: The selected assays—a coupled colorimetric method for DAAO and a direct UV spectrophotometric method for DAAD—are chosen for their widespread accessibility, high sensitivity, and adaptability to a 96-well plate format for higher throughput.

  • Specificity and Validation: The DAAO assay relies on the highly specific production of hydrogen peroxide, which is then detected.[5] The DAAD assay directly measures the production of NADH, a universal indicator of dehydrogenase activity.[6] Each protocol includes critical controls to ensure the observed signal is a direct result of the intended enzymatic reaction.

  • Kinetic Analysis: These protocols are designed to measure the initial velocity (V₀) of the reaction, which is paramount for accurate kinetic analysis (e.g., determination of Kₘ and Vₘₐₓ).[7] Measurements must be taken during the linear phase of product formation, before substrate depletion or product inhibition becomes significant.

dot digraph "Enzymatic_Pathways" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=1.0]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

sub [label="D-Leucine,\n2-(hydroxymethyl)-"]; keto [label="α-Keto-γ-methyl-α-\n(hydroxymethyl)pentanoic acid"];

DAAO [label="D-Amino Acid Oxidase\n(DAAO)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAAD [label="D-Amino Acid Dehydrogenase\n(DAAD)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

sub -> DAAO [label=" O₂ "]; DAAO -> keto; DAAO -> byproduct1 [label=" H₂O₂ + NH₃ ", shape=plaintext];

sub -> DAAD [label=" NAD⁺ "]; DAAD -> keto; DAAD -> byproduct2 [label=" NADH + H⁺ + NH₃ ", shape=plaintext];

{rank=same; DAAO; DAAD;} } caption [label="Fig 1. Potential enzymatic pathways for the substrate.", shape=plaintext, fontname="Arial", fontsize=10]; }

Protocol I: D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol employs a coupled enzyme system where the hydrogen peroxide (H₂O₂) produced by DAAO is used by Horseradish Peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable color change.[5][8]

Principle of the Assay

The assay is a two-step reaction. First, DAAO oxidizes the D-Leucine derivative, producing an α-keto acid and H₂O₂. Second, HRP utilizes the generated H₂O₂ to oxidize a substrate like Amplex® Red or o-dianisidine, resulting in a fluorescent or colored product, respectively, which can be monitored over time.[9] This coupling provides significant signal amplification.

dot digraph "DAAO_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", width=2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

sub [label="Substrate\n(D-Leucine derivative)"]; enzyme1 [label="DAAO", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; h2o2 [label="H₂O₂"]; enzyme2 [label="HRP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; chromogen_reduced [label="Chromogen\n(Reduced, Colorless)"]; chromogen_oxidized [label="Product\n(Oxidized, Colored)"]; detector [label="Spectrophotometer\n(Measure ΔAbs/min)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

sub -> enzyme1; enzyme1 -> h2o2; h2o2 -> enzyme2; chromogen_reduced -> enzyme2; enzyme2 -> chromogen_oxidized; chromogen_oxidized -> detector; } caption [label="Fig 2. DAAO coupled assay workflow.", shape=plaintext, fontname="Arial", fontsize=10]; }

Materials & Reagents
  • Substrate: D-Leucine, 2-(hydroxymethyl)- (prepare a 100 mM stock solution in ddH₂O; solubility may require gentle heating or pH adjustment).

  • Enzyme: Purified D-Amino Acid Oxidase (DAAO).

  • Assay Buffer: 100 mM Sodium Pyrophosphate buffer, pH 8.5.

  • HRP Stock: Horseradish Peroxidase, 10 U/mL stock solution.

  • Chromogen Stock: o-dianisidine dihydrochloride, 10 mg/mL in ddH₂O (protect from light).

  • Apparatus: 96-well clear flat-bottom plate, multichannel pipette, temperature-controlled microplate reader.

Step-by-Step Protocol
  • Prepare Reaction Master Mix: On the day of the experiment, prepare a master mix for the desired number of reactions. For each 100 µL final reaction volume, the master mix will contain:

    • 80 µL of Assay Buffer

    • 10 µL of HRP stock solution (final concentration: 1 U/mL)

    • 5 µL of o-dianisidine stock solution (final concentration: 0.5 mg/mL)

    • Note: This makes 95 µL per well, leaving 5 µL for the enzyme.

  • Set Up the Plate: Design a plate map that includes all necessary controls. A self-validating setup is crucial.

Well TypeReagent 1 (95 µL)Reagent 2 (5 µL)Purpose
Test Sample Master Mix + SubstrateDAAO EnzymeMeasures total activity.
No Enzyme Control Master Mix + SubstrateAssay BufferChecks for non-enzymatic substrate degradation.
No Substrate Control Master Mix (No Substrate)DAAO EnzymeChecks for endogenous activity or enzyme instability.
Blank Master Mix (No Substrate)Assay BufferCorrects for background absorbance of reagents.
  • Assay Execution: a. Add 95 µL of the appropriate master mix (with or without substrate) to each well. b. Pre-incubate the plate at 25°C for 5 minutes to bring all components to temperature. c. Initiate the reaction by adding 5 µL of DAAO enzyme solution (or buffer for controls) to each well. d. Immediately place the plate in the microplate reader. e. Measure the absorbance at 440 nm every 30 seconds for 10-15 minutes.

Data Analysis
  • Plot Absorbance vs. Time for each well.

  • Identify the linear portion of the curve for the "Test Sample" wells. The slope of this line is the reaction rate (ΔAbs/min).

  • Subtract the rate of the "No Enzyme Control" from the "Test Sample" rate to get the corrected rate.

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (U/mL) = (ΔAbs/min × Total Volume) / (ε × Pathlength × Enzyme Volume)

    • Where:

      • ε (molar extinction coefficient) for oxidized o-dianisidine at 440 nm is ~30,000 M⁻¹cm⁻¹.

      • Pathlength is typically calculated by the plate reader or can be determined by measuring 100 µL of water.

Protocol II: D-Amino Acid Dehydrogenase (DAAD) Activity Assay

This is a direct assay that measures the increase in absorbance at 340 nm resulting from the reduction of NAD⁺ to NADH.[3] It is a fundamental method for characterizing any NAD⁺-dependent dehydrogenase.

Principle of the Assay

The assay directly quantifies the activity of DAAD by monitoring the production of NADH, which has a distinct absorbance maximum at 340 nm, while the oxidized form (NAD⁺) does not. The rate of increase in absorbance is directly proportional to the rate of the enzymatic reaction.

dot digraph "DAAD_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", width=2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

sub [label="Substrate\n(D-Leucine derivative)"]; nad [label="NAD⁺"]; enzyme [label="DAAD", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; nadh [label="NADH"]; detector [label="Spectrophotometer\n(Measure ΔAbs at 340 nm)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

sub -> enzyme; nad -> enzyme; enzyme -> nadh; nadh -> detector; } caption [label="Fig 3. DAAD direct spectrophotometric assay workflow.", shape=plaintext, fontname="Arial", fontsize=10]; }

Materials & Reagents
  • Substrate: D-Leucine, 2-(hydroxymethyl)- (100 mM stock solution).

  • Enzyme: Purified D-Amino Acid Dehydrogenase (DAAD).

  • Assay Buffer: 100 mM Glycine-KOH buffer, pH 10.5.

  • Cofactor: 20 mM β-Nicotinamide Adenine Dinucleotide (NAD⁺) stock solution (prepare fresh).

  • Apparatus: 96-well UV-transparent flat-bottom plate, multichannel pipette, temperature-controlled microplate reader capable of reading at 340 nm.

Step-by-Step Protocol
  • Prepare Reaction Master Mix: For each 200 µL final reaction volume, prepare a master mix containing:

    • 170 µL of Assay Buffer

    • 10 µL of NAD⁺ stock solution (final concentration: 1 mM)

    • 10 µL of Substrate stock solution (final concentration: 5 mM)

    • Note: This makes 190 µL per well, leaving 10 µL for the enzyme.

  • Set Up the Plate: Use a similar control scheme as in Protocol I to ensure the assay is self-validating.

Well TypeReagent 1 (190 µL)Reagent 2 (10 µL)Purpose
Test Sample Master MixDAAD EnzymeMeasures total activity.
No Enzyme Control Master MixAssay BufferChecks for non-enzymatic NAD⁺ reduction.
No Substrate Control Master Mix (No Substrate)DAAD EnzymeChecks for NAD⁺ reduction independent of substrate.
Blank Master Mix (No Substrate)Assay BufferCorrects for background absorbance.
  • Assay Execution: a. Add 190 µL of the appropriate master mix to each well of a UV-transparent plate. b. Pre-incubate the plate at 37°C for 5 minutes. c. Initiate the reaction by adding 10 µL of DAAD enzyme solution (or buffer for controls). d. Immediately place the plate in the microplate reader. e. Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

Data Analysis
  • Plot Absorbance at 340 nm vs. Time.

  • Determine the linear rate (ΔAbs/min) for the "Test Sample" and subtract the rate from the "No Enzyme Control".

  • Calculate the enzyme activity using the Beer-Lambert law for NADH:

    • Activity (U/mL) = (ΔAbs/min × Total Volume) / (ε × Pathlength × Enzyme Volume)

    • Where:

      • ε (molar extinction coefficient) for NADH at 340 nm is 6220 M⁻¹cm⁻¹ .

Protocol III: Confirmatory Analysis by HPLC

While spectrophotometric assays are excellent for determining reaction rates, HPLC provides unequivocal confirmation of substrate consumption and product formation. It is the gold standard for validating the identity of the reaction products.

Principle

Reverse-phase HPLC can separate the polar amino acid substrate from the more nonpolar α-keto acid product.[10] By taking time points from the enzymatic reaction and analyzing them by HPLC, one can quantify the disappearance of the substrate peak and the appearance of a new product peak, confirming the reaction's progress and specificity. Derivatization may be required for sensitive detection of the amino acid or keto acid.[10][11]

Abbreviated Protocol
  • Reaction Quenching: Set up a larger-scale enzymatic reaction. At various time points (e.g., 0, 5, 15, 30 minutes), withdraw an aliquot and quench the reaction immediately by adding an equal volume of 10% Trichloroacetic Acid (TCA) or ice-cold acetonitrile.[12] Centrifuge to pellet the precipitated enzyme.

  • Sample Preparation: Transfer the supernatant to an HPLC vial for analysis.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Buffer A (e.g., 0.1% Trifluoroacetic Acid in water) and Buffer B (e.g., 0.1% TFA in acetonitrile).

    • Detection: UV detector set at a wavelength appropriate for the product or substrate (e.g., ~210 nm for the keto acid's carbonyl group).

  • Analysis: Compare the chromatograms over time. A valid reaction will show a decrease in the area of the substrate peak and a corresponding increase in the area of the product peak. The identity of the product can be confirmed by running a synthesized standard or by collecting the peak for analysis by mass spectrometry.

Data Interpretation & Troubleshooting

ObservationPotential Cause(s)Suggested Solution(s)
High Background Signal (in "No Enzyme" or "No Substrate" controls)1. Reagent contamination.[13] 2. Non-enzymatic substrate degradation. 3. (DAAO Assay) Chromogen instability.1. Prepare fresh buffers and reagents. 2. Run a "No Enzyme" control; if the rate is high, the substrate is unstable in the assay buffer. 3. Protect chromogen from light; prepare fresh.
No Signal / Weak Signal 1. Inactive enzyme. 2. Substrate is not recognized by the enzyme. 3. Incorrect assay conditions (pH, temp).1. Test enzyme activity with a known positive control substrate (e.g., D-Alanine for DAAO). 2. Consider that the 2-(hydroxymethyl)- group may prevent binding. 3. Verify buffer pH and incubation temperature.
Non-Linear Reaction Rate 1. Substrate concentration is too low (depletes quickly). 2. Enzyme concentration is too high. 3. Product inhibition is occurring.1. Increase substrate concentration. 2. Dilute the enzyme and re-run the assay. 3. Use only the initial linear portion of the curve for rate calculation.

Conclusion

The protocols detailed in this application note provide a robust framework for the kinetic characterization of enzymes acting on the novel substrate "D-Leucine, 2-(hydroxymethyl)-". The DAAO coupled assay offers high sensitivity suitable for screening, while the direct DAAD assay provides a fundamental measure of dehydrogenase activity. Both methods are designed with internal controls for self-validation. For ultimate confirmation of product identity and specificity, these spectrophotometric assays should be complemented with HPLC analysis. Together, these methods empower researchers to confidently assess the metabolic fate of novel D-amino acid derivatives, a critical step in modern drug discovery and development.

References

  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. Available at: [Link]

  • Pollegioni, L., & Sacchi, S. (2010). Biochemical Properties of Human D-Amino Acid Oxidase. FEBS Journal. Available at: [Link]

  • Caldinelli, L., et al. (2010). Biochemical Properties of Human D-Amino Acid Oxidase. The FEBS Journal. Available at: [Link]

  • Pollegioni, L., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences. Available at: [Link]

  • O'Brien, B. A., et al. (2014). Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening. Assay and Drug Development Technologies. Available at: [Link]

  • Hopkins, C. E., et al. (2016). Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. Biochemical Journal. Available at: [Link]

  • Contract Laboratory. (2023). The Pros and Cons of Horseradish Peroxidase Assay (HRP) Testing. Available at: [Link]

  • Cambronne, X. A., & Kraus, W. L. (2013). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Enzymology. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Available at: [Link]

  • Wikipedia. (n.d.). Horseradish peroxidase. Available at: [Link]

  • Funayama, R., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods. Available at: [Link]

  • Ohshima, T., & Misono, H. (2018). Artificial Thermostable D-Amino Acid Dehydrogenase: Creation and Application. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Available at: [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

  • ResearchGate. (n.d.). Assays for peroxidase activity: The HRP case. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of D-Leucine (CAS 328-38-1). Available at: [Link]

  • The Medical Biochemistry Page. (2025). Enzyme Kinetics and Diagnostic Uses of Enzymes. Available at: [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]

  • ResearchGate. (n.d.). Preliminary Report of NAD+-Dependent Amino Acid Dehydrogenase Producing Bacteria Isolated from Soil. Available at: [Link]

  • Krishgen Biosystems. (2023). Causes Of High Background In ELISA Tests and How to Solve Them. Available at: [Link]

  • OKCHEM. (2026). Chemical Properties and Industrial Uses of D-Leucine. Available at: [Link]

  • Eisenthal, R., & Danson, M. J. (2002). The Kinetics of Enzyme Mixtures. Journal of Theoretical Biology. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Colorimetric). Available at: [Link]

  • Chemistry LibreTexts. (2022). Horseradish Peroxidase. Available at: [Link]

  • SIELC Technologies. (n.d.). D-Leucine. Available at: [Link]

  • Segel, I. H. (1975).
  • Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology. Available at: [Link]

  • Wikipedia. (n.d.). Leucine. Available at: [Link]

  • Khan Academy. (n.d.). An introduction to enzyme kinetics. Available at: [Link]

  • PubChem. (n.d.). D-Leucine. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of D-Leucine, 2-(hydroxymethyl)-

Welcome to the technical support center for the synthesis of D-Leucine, 2-(hydroxymethyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this mult...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of D-Leucine, 2-(hydroxymethyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to optimize your synthetic strategy.

I. Conceptual Framework: A Plausible Synthetic Pathway

The synthesis of D-Leucine, 2-(hydroxymethyl)- from D-leucine is a challenging yet achievable endeavor. A logical and commonly employed strategy involves a four-stage process. Understanding this pathway is the first step to mastering the synthesis and troubleshooting effectively.

Synthetic_Pathway DLeucine D-Leucine Protected_DLeucine N-Protected D-Leucine DLeucine->Protected_DLeucine 1. Protection DLeucinal N-Protected D-Leucinal Protected_DLeucine->DLeucinal 2. Reduction Hydroxymethylated N-Protected D-Leucine, 2-(hydroxymethyl)- DLeucinal->Hydroxymethylated 3. C1-Addition FinalProduct D-Leucine, 2-(hydroxymethyl)- Hydroxymethylated->FinalProduct 4. Deprotection

Caption: A four-stage synthetic pathway for D-Leucine, 2-(hydroxymethyl)-.

II. Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the synthesis. Each question is followed by a detailed explanation of the potential causes and actionable solutions.

Stage 1: Protection of the Amino Group

Question 1: Why is the yield of my N-protected D-leucine low?

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure you are using a sufficient excess of the protecting group reagent (e.g., Boc-anhydride, Fmoc-Cl). The reaction pH is also critical; for Boc protection, a basic pH (around 9-10) is typically required to deprotonate the amino group, enhancing its nucleophilicity.

  • Hydrolysis of the Protecting Group Reagent: Protecting group reagents like anhydrides and chlorides are susceptible to hydrolysis.

    • Solution: Ensure all your glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Suboptimal pH: The pH of the reaction mixture can significantly impact the efficiency of the protection reaction.

    • Solution: Carefully control the pH of the reaction mixture. For Boc protection with Boc-anhydride, a common method is the Schotten-Baumann reaction, which requires a base like sodium bicarbonate or sodium hydroxide to maintain the optimal pH.

  • Difficulties in Product Isolation: The work-up procedure might be causing product loss.

    • Solution: N-protected amino acids can sometimes be challenging to extract. Acidify the aqueous layer to a pH of 2-3 after the reaction to protonate the carboxylic acid, making the product more soluble in organic solvents like ethyl acetate for extraction.

Stage 2: Reduction of the Carboxylic Acid to the Aldehyde

Question 2: I am getting a mixture of the starting material, the desired aldehyde, and the over-reduced alcohol (D-leucinol). How can I improve the selectivity for the aldehyde?

Possible Causes & Solutions:

  • Choice of Reducing Agent: The choice of reducing agent is paramount for stopping the reduction at the aldehyde stage. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically over-reduce the carboxylic acid to the alcohol.

    • Solution: Employ a more controlled reduction method. A common and effective strategy is to first convert the carboxylic acid to a Weinreb amide. Weinreb amides are stable intermediates that can be selectively reduced to the aldehyde using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). The resulting N,O-dimethylhydroxylamino group chelates the aluminum, preventing over-reduction.

Weinreb_Amide_Reduction CarboxylicAcid N-Protected D-Leucine R-COOH WeinrebAmide Weinreb Amide R-CON(OMe)Me CarboxylicAcid->WeinrebAmide 1. Activation (e.g., SOCl2) 2. HN(OMe)Me Aldehyde N-Protected D-Leucinal R-CHO WeinrebAmide->Aldehyde DIBAL-H, -78°C OverReduced Over-reduced Alcohol R-CH2OH Aldehyde->OverReduced [Over-reduction]

Optimization

"D-Leucine, 2-(hydroxymethyl)-" stability problems in experimental assays

This guide serves as a specialized Technical Support Center for researchers working with 2-(Hydroxymethyl)-D-Leucine (also referred to as -hydroxymethyl-D-leucine or -HmL). This molecule combines the steric bulk of an -d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 2-(Hydroxymethyl)-D-Leucine (also referred to as


-hydroxymethyl-D-leucine or 

-HmL).

This molecule combines the steric bulk of an


-disubstituted amino acid with the nucleophilic reactivity of a primary alcohol. This unique architecture creates specific stability and reactivity challenges distinct from standard canonical amino acids.

Product Profile & Chemical Context
  • IUPAC Name: (2R)-2-amino-2-(hydroxymethyl)-4-methylpentanoic acid

  • Chemical Class:

    
    -Disubstituted Amino Acid / Serine-Leucine Hybrid
    
  • Key Characteristic: Quaternary

    
    -carbon center.
    
  • Primary Challenges: Extreme steric hindrance during peptide coupling; competing nucleophilicity of the hydroxymethyl group (O-acylation).

Module 1: Storage & Pre-Assay Stability

Critical Alert: Spontaneous Lactonization

Unlike standard leucine, 2-(hydroxymethyl)-D-leucine possesses an internal nucleophile (


) and an electrophile (

) on the same quaternary center. While 4-membered

-lactone formation is strained, it can occur under dehydrating conditions or prolonged storage as a free base.
StateStability RiskRecommended Action
Free Base (Solid) Medium/High. Can slowly autocyclize or absorb CO

(carbamate formation).
Do NOT store long-term. Convert to HCl salt immediately upon receipt if supplied as free base.
HCl Salt (Solid) High (Stable). Protonation of the amine prevents nucleophilic attack.Store at -20°C with desiccant. Shelf life > 2 years.
In Solution (Neutral pH) Low. Risk of precipitation or slow oxidation.Prepare fresh. Do not store > 24 hours.
In Solution (Basic pH) Critical. Promotes racemization (rare) and side-chain oxidation.Avoid prolonged exposure to pH > 9.0.
FAQ: Pre-Synthesis Handling

Q: My material arrived as a hygroscopic sticky solid. Is it degraded? A: Likely not degraded, but it has absorbed water.


-Hydroxymethyl amino acids are hygroscopic due to the additional hydroxyl group.
  • Fix: Lyophilize from dilute HCl to re-establish a dry, crystalline hydrochloride salt before weighing for precise stoichiometry.

Module 2: Peptide Synthesis & Coupling Troubleshooting

This is the most frequent failure point. The quaternary center creates a "steric wall" that blocks the N-terminus, making acylation of this residue (and by this residue) extremely difficult.

The "Serine-Steric" Paradox

You face two competing problems:

  • Steric Hindrance: The amine is buried, requiring high-energy activation to couple.

  • O-Acylation: If the side-chain hydroxyl is unprotected, the activated incoming amino acid will preferentially react with the exposed

    
     (forming an ester) rather than the hindered 
    
    
    
    (forming an amide).
Protocol: Optimized Coupling Workflow

Requirement: You must use a side-chain protected derivative (e.g., Fmoc-2-(t-butoxymethyl)-D-Leu-OH) if possible. If you must use the free hydroxyl, follow the "Silylation" path below.

Step-by-Step Troubleshooting Guide

Scenario A: Coupling TO the N-terminus of 2-(hydroxymethyl)-D-Leu (Difficult)

  • Symptom:[1][2][3][4][5] Incomplete coupling (deletion sequence) or ester formation.

  • Solution: Use the HATU/HOAt system with extended reaction times.

  • Activation: Pre-activate the incoming amino acid (3 eq) with HATU (2.9 eq) and HOAt (3 eq) in DMF.

  • Base: Add DIEA (6 eq).

  • Reaction: Double couple.

    • Coupling 1: 2 hours at Room Temp.

    • Coupling 2: 1 hour at 50°C (Microwave assisted if available, max 60°C to prevent epimerization).

  • Capping: Acetylate unreacted amines aggressively to prevent deletion sequences.

Scenario B: Coupling 2-(hydroxymethyl)-D-Leu ONTO the peptide chain

  • Symptom:[1][2][3][4][5] Low yield, slow reaction.

  • Solution: Use Acid Fluorides or PyBOP .

    • Why? Acid fluorides are small and highly reactive, penetrating the steric shield better than bulky uronium salts.

Visual Workflow: Coupling Failure Analysis

CouplingTroubleshooting Start Problem: Low Coupling Yield with 2-(hydroxymethyl)-D-Leu CheckProt Is the Side-Chain -OH Protected? NoProt NO (Free -OH) CheckProt->NoProt YesProt YES (e.g., O-tBu, O-Trt) CheckProt->YesProt O_Acyl High Risk: O-Acylation (Ester formation instead of Amide) NoProt->O_Acyl Sol_BSA Solution: In-situ Silylation Add BSA (N,O-bis(trimethylsilyl)acetamide) to transiently protect -OH during coupling O_Acyl->Sol_BSA Success Verify via LC-MS (Check for +16 Da or Mass Shifts) Sol_BSA->Success Retest Steric Issue is Steric Hindrance (Quaternary Center) YesProt->Steric Method1 Switch Reagent: Use HATU/HOAt or PyAOP (Avoid bulky carbodiimides like DCC) Steric->Method1 Method2 Switch Activation: Generate Acid Fluoride (TFFH or Cyanuric Fluoride) Steric->Method2 Method1->Success Retest Method2->Success Retest

Caption: Decision tree for troubleshooting coupling failures. Note the critical distinction between steric failures and chemoselectivity (O-acylation) failures.

Module 3: Analytical Stability & Artifacts

When analyzing peptides containing this residue, standard HPLC/MS conditions can generate misleading artifacts.

Common LC-MS Artifacts
Observation (MS)DiagnosisCause
[M-18]+ Peak Dehydration The tertiary structure or high-temperature ESI source can drive water loss from the hydroxymethyl group, forming an exocyclic double bond. Action: Lower desolvation temperature.
[M+Mass(AA)-18]+ O-Acyl Shift The incoming amino acid attached to the hydroxyl (ester) instead of the amine. This is a depsipeptide. Action: Treat sample with 0.1M NaOH (briefly) to hydrolyze the ester, then re-inject. If the peak disappears, it was O-acylated.
Broad/Split Peaks Conformational Isomers The bulky quaternary group locks the peptide backbone into rigid rotamers (cis/trans isomerism around the amide bond). Action: Run HPLC at 60°C to coalesce peaks.
Protocol: Distinguishing O-Acylation from Amide Coupling

If you suspect the incoming amino acid reacted with the


 group:
  • Take an aliquot of the crude peptide.

  • Dissolve in THF/Water (1:1).

  • Add LiOH (pH 10-11). Stir for 30 mins.

  • Neutralize and run LC-MS.

    • Result: Esters (O-acylation) hydrolyze rapidly under these conditions. Amides are stable. If your product peak vanishes, it was the wrong isomer.

References

  • Synthesis and Properties of

    
    -Disubstituted Amino Acids 
    
    • Source: Tanaka, K. (2024).
    • URL:[Link]

  • Coupling Reagents for Hindered Amino Acids Source: Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Prevention of O-Acyl

    • Source: Martinez, J., et al. (1985). Side reactions in peptide synthesis. Prevention of O-acylation. Journal of Medicinal Chemistry / PubMed.
    • URL:[Link]

  • Acid Fluorides in Peptide Synthesis

    • Source: Wenschuh, H., et al. (1994). Peptide bond formation with acid fluorides. Journal of Organic Chemistry.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting "D-Leucine, 2-(hydroxymethyl)-" Detection in Mass Spectrometry

Welcome to the technical support center for the mass spectrometric analysis of D-Leucine, 2-(hydroxymethyl)-. This guide is designed for researchers, scientists, and drug development professionals who are working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of D-Leucine, 2-(hydroxymethyl)-. This guide is designed for researchers, scientists, and drug development professionals who are working with this modified amino acid. As a polar, small molecule, its analysis presents unique challenges that require a nuanced approach. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate common experimental hurdles and optimize your data quality.

Section 1: Analyte Characteristics & Expected Mass Spectrometric Behavior

Understanding the fundamental properties of D-Leucine, 2-(hydroxymethyl)- is the first step toward successful analysis. This non-standard amino acid possesses a primary amine, a carboxylic acid, and a hydroxyl group, making it highly polar.

PropertyValueSource
Chemical Formula C₇H₁₅NO₃N/A
Average Molecular Weight 161.198 g/mol N/A
Monoisotopic Mass 161.1052 DaN/A
Structure (CH₃)₂CH-CH₂-C(NH₂)(CH₂OH)-COOHN/A
Key Functional Groups Amine (-NH₂), Carboxylic Acid (-COOH), Hydroxyl (-OH)N/A
Predicted logP -2.0 to -2.5 (estimated)N/A

Due to its zwitterionic nature, D-Leucine, 2-(hydroxymethyl)- is readily ionizable by Electrospray Ionization (ESI). Positive ion mode is generally preferred for amino acids as the primary amine is easily protonated, especially in an acidic mobile phase, to form a stable [M+H]⁺ ion.[1]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the LC-MS analysis of D-Leucine, 2-(hydroxymethyl)-.

Category A: Signal Intensity & Sensitivity Issues

Q1: I am not seeing any signal for my analyte. What are the first things to check?

A1: A complete lack of signal points to a fundamental issue in the analytical chain. A systematic check is required.

  • Instrument Health: Before suspecting the analyte, confirm the mass spectrometer is performing as expected. Run a system suitability test or a standard calibration solution (e.g., leucine enkephalin, tuning mix) to ensure the instrument is properly calibrated and sensitive.[2][3]

  • Ion Source Stability: Visually inspect the electrospray plume if your instrument allows. An unstable or sputtering spray indicates problems with solvent flow, a blocked emitter, or incorrect source parameters.[4]

  • Analyte Integrity: Confirm the stability and concentration of your standard. D-Leucine, 2-(hydroxymethyl)- is a stable compound, but improper storage or dilution errors can lead to an effective concentration that is below the instrument's limit of detection.

  • LC System Pressure: Check the liquid chromatography system's pressure trace. An abnormally low or high pressure suggests a leak or a blockage, respectively, preventing the sample from reaching the mass spectrometer.[4]

Troubleshooting_Workflow start No or Low Signal Detected check_ms 1. Verify MS Performance (Run System Suitability Test) start->check_ms outcome_ms MS Fails? check_ms->outcome_ms check_source 2. Inspect Ion Source (Check ESI Spray Stability) outcome_source Spray Unstable? check_source->outcome_source check_lc 3. Check LC System (Pressure, Solvent Lines) outcome_lc LC Pressure Abnormal? check_lc->outcome_lc check_sample 4. Verify Sample Integrity (Concentration, Degradation) fix_sample Prepare Fresh Standard check_sample->fix_sample outcome_ms->check_source No fix_ms Recalibrate / Tune MS outcome_ms->fix_ms Yes outcome_source->check_lc No fix_source Clean Source / Adjust Parameters outcome_source->fix_source Yes outcome_lc->check_sample No fix_lc Fix Leak / Clear Blockage outcome_lc->fix_lc Yes

Caption: General troubleshooting workflow for signal loss.

Q2: My signal intensity for the [M+H]⁺ ion (m/z 162.1) is very low. How can I improve it?

A2: Low intensity is a common challenge for polar molecules. The cause is often suboptimal ionization or chromatographic conditions.

  • Optimize Mobile Phase pH: The key to good ESI sensitivity for this analyte is efficient protonation. Ensure your mobile phase is acidic. Adding 0.1% formic acid to both the aqueous and organic mobile phases will lower the pH to ~2.7, which fully protonates the primary amine and promotes the formation of the [M+H]⁺ ion.[1]

  • Source Parameter Tuning: Do not rely on generic instrument settings. Infuse a standard solution of your analyte directly into the mass spectrometer and optimize key parameters, including capillary voltage, gas temperatures (nebulizing and drying), and gas flow rates. A lower-than-usual sprayer voltage can sometimes prevent discharge and improve signal stability.[3]

  • Consider Derivatization: If direct analysis remains insensitive, derivatization can significantly enhance performance. Reagents that add a nonpolar, easily ionizable moiety to the molecule can improve both reversed-phase retention and ionization efficiency.[5][6] However, this adds sample preparation steps and must be carefully validated.[7][8]

Q3: I am observing significant signal suppression when analyzing biological samples like plasma. What are the likely causes and solutions?

A3: This is a classic case of the matrix effect , where co-eluting endogenous compounds from the sample (e.g., salts, phospholipids) interfere with the ionization of the target analyte.[9][10][11]

  • Improve Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering components. Consider using solid-phase extraction (SPE) or phospholipid removal plates for a cleaner sample extract.

  • Enhance Chromatographic Separation: Ensure your analyte's peak is well-separated from the "void volume" where most salts and highly polar matrix components elute. Using a HILIC column can be particularly effective, as it retains the polar analyte while allowing less polar, interfering species to elute earlier.[12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for mitigating matrix effects. A SIL-IS, such as D-Leucine, 2-(hydroxymethyl)- (¹³C₆, ¹⁵N), will co-elute with the analyte and experience the same degree of ion suppression. By using the ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.

Category B: Peak Shape & Chromatography Problems

Q4: My chromatographic peak for D-Leucine, 2-(hydroxymethyl)- is broad and tailing on a C18 column. How can I improve it?

A4: Peak tailing for a polar, basic compound on a reversed-phase (RP) column is often caused by secondary ionic interactions between the protonated amine group and residual, deprotonated silanols on the silica stationary phase.

  • Lower Mobile Phase pH: As mentioned for sensitivity, using an acidic mobile phase (e.g., with 0.1% formic acid) will not only aid ionization but also suppress the ionization of residual silanols on the column, minimizing these unwanted secondary interactions.

  • Use a Modern Column: Employ a high-purity silica column with advanced end-capping technology designed to shield residual silanols.

  • Switch to an Alternative Stationary Phase: If tailing persists, the interaction mechanism is not ideal. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is an excellent alternative that retains compounds based on their polarity and is well-suited for amino acid analysis.[12][13]

Q5: I am struggling to get good retention on my reversed-phase (C18) column. What are my options?

A5: This is expected behavior. D-Leucine, 2-(hydroxymethyl)- is too polar to be well-retained by traditional reversed-phase mechanisms.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred method for direct analysis. HILIC columns use a polar stationary phase (e.g., bare silica, amide, diol) with a high-organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar molecules.[12][13]

  • Derivatization: As a secondary option, derivatizing the analyte with a hydrophobic tag will increase its affinity for a reversed-phase column, significantly improving retention.[5][7]

Category C: Spectral Interpretation & Ion Identification

Q6: I see multiple peaks in my mass spectrum for a single standard, specifically at m/z 184.1 and 200.1. What are they?

A6: You are observing adduct ions, which are formed when your analyte associates with cations present in the sample or LC system.[14] This is very common in ESI-MS. These adducts steal signal from your target [M+H]⁺ ion.

IonCalculated m/zIdentityCommon Source
[M+H]⁺162.1Protonated Molecule Target Ion
[M+Na]⁺184.1Sodium AdductGlassware, solvents, buffers
[M+K]⁺200.1Potassium AdductGlassware, biological matrices
[2M+H]⁺323.2Protonated DimerHigh analyte concentration

Solution:

  • Use high-purity solvents (LC-MS grade).

  • Minimize the use of glass and switch to polypropylene vials and containers.

  • The presence of an acid like formic acid in the mobile phase helps to promote [M+H]⁺ formation over sodium or potassium adducts.

Q7: My MS/MS fragmentation of the m/z 162.1 precursor is inconsistent or weak. How can I optimize it?

A7: Weak or inconsistent fragmentation points to insufficient or variable collision energy.

  • Optimize Collision Energy (CE): This is the most critical parameter for MS/MS. Infuse your analyte and perform a CE ramping experiment to find the optimal value that produces stable, abundant product ions. Amino acids typically show characteristic losses.[15] For D-Leucine, 2-(hydroxymethyl)-, expect to see losses of water (H₂O), formic acid (HCOOH, from the carboxyl and alpha-carbon), and potentially the isobutyl side chain.

  • Select Key Product Ions: Based on the fragmentation pattern, select at least two specific and intense product ions for your Multiple Reaction Monitoring (MRM) method. This ensures specificity and redundancy.

Fragmentation_Pathway precursor [M+H]⁺ m/z 162.1 frag1 [M+H - H₂O]⁺ m/z 144.1 precursor->frag1 -18 Da frag2 [M+H - HCOOH]⁺ m/z 116.1 precursor->frag2 -46 Da frag3 Immonium Ion (Loss of HCOOH + C₄H₈) m/z 60.1 frag2->frag3 -56 Da

Caption: Proposed MS/MS fragmentation of D-Leucine, 2-(hydroxymethyl)-.
Section 3: Experimental Protocols
Protocol 1: Sample Preparation (Plasma) by Protein Precipitation
  • Aliquot 100 µL of plasma sample into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new polypropylene tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid for HILIC).

  • Vortex briefly, then transfer to an autosampler vial for injection.

Protocol 2: Recommended LC-MS/MS Starting Conditions (HILIC)

This table provides a robust starting point for method development. Parameters should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
LC Column HILIC, Amide phase (e.g., 100 x 2.1 mm, 1.7 µm)Provides necessary retention for this highly polar analyte.
Mobile Phase A Water with 0.1% Formic Acid & 10 mM Ammonium FormateAcid promotes ionization; buffer improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong solvent for HILIC elution.
Gradient 95% B -> 60% B over 5 min, then re-equilibrateA typical gradient for eluting polar compounds in HILIC mode.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40°CImproves peak shape and reduces viscosity.
Injection Volume 2-5 µLMinimize injection of non-volatile matrix components.
Ionization Mode ESI, PositiveBest for sensitivity of amino-containing compounds.[1]
MRM Transitions Quantifier: 162.1 -> 116.1 (Loss of HCOOH) Qualifier: 162.1 -> 144.1 (Loss of H₂O)Provides specificity and confirmation of identity.
Collision Energy Optimize via infusion (start at 15-25 eV)Analyte and instrument dependent.
References
  • SIELC Technologies. D-Leucine. [Link]

  • Vékey, K., Czuczy, N., & Drahos, L. (2012). Leucine enkephalin--a mass spectrometry standard. Journal of mass spectrometry : JMS, 47(9), 1093–1103. [Link]

  • ResearchGate. A simple and selective method for the measurement of leucine and isoleucine from plasma using electrospray ionization tandem mass spectrometry. [Link]

  • Edwards, H. M., Wu, H. T., Julian, R. R., & Jackson, G. P. (2022). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). Rapid communications in mass spectrometry : RCM, 36(5), e9246. [Link]

  • Gao, H., Dong, C., Wang, S., Li, Y., & Zhang, X. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules (Basel, Switzerland), 28(8), 3467. [Link]

  • Shimadzu Corporation. (2021). Direct analysis of 33 amino acids in beverages by LC-MS/MS. YouTube. [Link]

  • Guevremont, R., & Siu, K. W. (1999). Separation of Leucine and Isoleucine by Electrospray Ionization-High Field Asymmetric Waveform Ion Mobility Spectrometry-Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 10(12), 1279–1284. [Link]

  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., Morla, A., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry : RCM, 17(12), 1297–1311. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • National Measurement Laboratory. (n.d.). Best Practice Guide - for Generating Mass Spectra. [Link]

  • Ehling, S., & Reddy, T. M. (2015). Direct Analysis of Leucine and Its Metabolites β-Hydroxy-β-methylbutyric Acid, α-Ketoisocaproic Acid, and α-Hydroxyisocaproic Acid in Human Breast Milk by Liquid Chromatography-Mass Spectrometry. Journal of agricultural and food chemistry, 63(34), 7567–7573. [Link]

  • Townsend, S., Hodge, K., & Wright, A. (2021). Acetonitrile adduct analysis of underivatised amino acids offers improved sensitivity for hydrophilic interaction liquid chromatography tandem mass-spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1181, 122915. [Link]

  • Li, W., Li, J., & Li, Y. (2020). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Bioanalysis, 12(14), 957–960. [Link]

  • SST Chemistry. (2022). Problems on Electrospray Ionization Mass Spectrometry(ESI-MS): Organic Spectroscopy Problem series-8. YouTube. [Link]

  • FooDB. (2020). Showing Compound D-Leucine (FDB111645). [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • Royal Society of Chemistry. (n.d.). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. [Link]

  • ResearchGate. LC-MS/MS characterization of leucine contamination in the PA-PT sample. [Link]

  • Chromatography Online. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. [Link]

  • ACS Publications. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. [Link]

  • bioRxiv. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. [Link]

  • PubChem. (n.d.). alpha-Methyl-DL-leucine. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • LibreTexts Chemistry. (2022). Protein Analysis using Electrospray Ionization Mass Spectroscopy. [Link]

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • ResearchGate. Percentage of sodium-amino acid adduct formation. [Link]

  • ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem...[Link]

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Taylor & Francis Online. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Sugimoto, H., Nudelman, M. A., Lacey, M. G., & Minehata, K. (2018). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 446–453. [Link]

  • ABRF. (n.d.). Biomolecular Delta Mass. [Link]

  • Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. [Link]

  • van der Hooft, J. J., Padmanabhan, M., & van der Krol, S. (2011). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Analytica chimica acta, 704(1-2), 11–20. [Link]

Sources

Optimization

How to handle "D-Leucine, 2-(hydroxymethyl)-" safely in the lab

Product Class: -Disubstituted Amino Acids (Chiral Building Blocks) CAS Registry Number: 103778-65-8 (Generic for enantiomers often varies; verify specific CoA) Synonyms: -Hydroxymethyl-D-leucine; (R)-2-amino-2-(hydroxyme...

Author: BenchChem Technical Support Team. Date: February 2026

Product Class:


-Disubstituted Amino Acids (Chiral Building Blocks)
CAS Registry Number:  103778-65-8 (Generic for enantiomers often varies; verify specific CoA)
Synonyms: 

-Hydroxymethyl-D-leucine; (R)-2-amino-2-(hydroxymethyl)-4-methylpentanoic acid.

Executive Safety & Handling Snapshot

ParameterSpecification / Recommendation
GHS Classification Non-Hazardous (Standard Laboratory Hygiene). Warning: Bioactive intermediate.[1]
Physical State White to off-white crystalline powder.
Hygroscopicity High. The presence of the free hydroxyl and amine groups promotes moisture uptake.
Storage -20°C (Long-term), Desiccated. Inert atmosphere (Argon/Nitrogen) recommended.
Solubility Soluble in Water, dilute Acid/Base. Sparingly soluble in MeOH. Insoluble in Et₂O, Hexanes.
Critical Risk Steric Hindrance. The quaternary

-carbon significantly retards reaction rates.

Module 1: Physical Handling & Storage

Q: The powder has clumped together in the vial. Is it still usable? A: Clumping indicates moisture absorption (hygroscopicity).

  • Diagnosis:

    
    -hydroxymethyl amino acids act as zwitterions with an additional hydrogen-bonding hydroxyl group, making them "sticky" in humid air.
    
  • Remediation: If the color has not changed (yellowing indicates oxidation/degradation), dry the compound in a vacuum desiccator over P₂O₅ or KOH pellets for 24 hours.

  • Prevention: Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly or use a glovebox for precise stoichiometry.

Q: How do I verify the purity of the D-isomer before use? A: Standard HPLC may not resolve the enantiomers without a chiral column.

  • Protocol: Use a Chiralpak AD-H or OD-H column.

  • Mobile Phase: Hexane/IPA/TFA (e.g., 90:10:0.1).

  • Detection: 210 nm (low UV absorption requires high sensitivity).

  • Note: If using optical rotation, ensure the solvent matches the Certificate of Analysis exactly, as the specific rotation

    
     of amino alcohols is highly pH- and solvent-dependent.
    

Module 2: Synthetic Integration (Peptide Coupling)

This compound belongs to the class of


-disubstituted amino acids .[2][3] The quaternary center creates massive steric bulk, making standard peptide coupling protocols fail.
Troubleshooting Guide: Low Coupling Yields

Q: I am trying to couple Fmoc-D-Leu(2-CH₂OH)-OH to a growing peptide chain, but the reaction stalls at <20% conversion. A: This is a classic manifestation of the Thorpe-Ingold effect (steric hindrance). The extra hydroxymethyl group blocks the approach of the amine.

Recommended Protocol Adjustments:

  • Switch Coupling Reagents: Abandon standard HATU/HBTU.

    • Gold Standard:COMU or PyAOP (Phosphonium salts).

    • Alternative:Acid Fluorides (generated via TFFH or cyanuric fluoride) are smaller electrophiles and often succeed where active esters fail.

  • Elevate Temperature: Perform coupling at 50°C - 60°C under microwave irradiation if possible. (Note: Ensure your protecting groups are stable).

  • Double Coupling: Perform the reaction twice:

    • Cycle 1: 2 hours with PyAOP/HOAt at 50°C.

    • Cycle 2: Fresh reagents, overnight at Room Temp.

Diagram 1: Decision Tree for Coupling Sterically Hindered Amino Acids

CouplingLogic Start Start: Coupling D-Leu(2-CH2OH) CheckProt Is the -CH2OH group protected? Start->CheckProt Protect ACTION: Protect -OH (TBS, Trt, or acetonide) CheckProt->Protect No Standard Attempt Standard Coupling (HATU/DIEA, 2h) CheckProt->Standard Yes Protect->Standard CheckYield Check Conversion (HPLC) Standard->CheckYield Success Proceed to Deprotection CheckYield->Success >90% Fail Low Yield (<50%) CheckYield->Fail <90% Advanced Switch Strategy: 1. Use PyAOP or COMU 2. Microwave (50°C) 3. Double Couple Fail->Advanced Fluoride Ultimate Resort: Generate Acid Fluoride (TFFH or Cyanuric Fluoride) Advanced->Fluoride Still Fails

Caption: Workflow for overcoming steric hindrance during the incorporation of


-hydroxymethyl leucine.

Module 3: Chemical Stability & Side Reactions

Q: Can I use the free hydroxyl group during coupling? A: No. Unprotected hydroxyl groups on the


-carbon side chain pose two risks:
  • O-Acylation: The coupling reagent may activate the hydroxyl group, leading to polymerization or esterification with the incoming amine.

  • Oxazolidinone Formation: In the presence of carbonyls (like aldehydes used in reductive amination elsewhere), the amine and hydroxyl can cyclize.

Q: What is the best protecting group strategy? A: The choice depends on your synthesis phase (Solid Phase vs. Solution Phase).

StrategyProtecting Group (PG)DeprotectionPros/Cons
Acid Labile Trityl (Trt) 1% TFA in DCMBest for Fmoc SPPS. Removed with the resin cleavage or selectively with mild acid.
Silyl Ethers TBDMS / TBS TBAF or strong acidStable to Fmoc removal (piperidine). Good for solution phase.
Permanent Benzyl (Bn) H₂ / Pd-CVery stable. Requires hydrogenolysis, incompatible with Cys/Met containing peptides.
Cyclic Oxazolidine (Psi-Pro) Acid hydrolysisLocks the conformation, aiding synthesis (Pseudoproline effect).

Module 4: Solubility & Solvent Compatibility

Q: The compound won't dissolve in DCM. What should I use? A: D-Leucine, 2-(hydroxymethyl)- is zwitterionic and polar.

  • Preferred Solvents: DMF (Dimethylformamide), NMP (N-methyl-2-pyrrolidone), DMSO.

  • Avoid: DCM (Dichloromethane), Chloroform, Ethyl Acetate (unless the amino acid is fully protected at N- and O- termini).

  • Tip: If using in SPPS, dissolve the amino acid in a minimum amount of DMF/NMP. If solubility remains poor, add LiCl (0.4M) to the solvent to disrupt hydrogen bond aggregates (chaotropic effect).

Diagram 2: Solubility & Reactivity Profile

Solubility Center D-Leu 2-(CH2OH) Polar Polar Solvents (DMF, DMSO, Water) SOLUBLE Center->Polar NonPolar Non-Polar (DCM, Hexane) INSOLUBLE Center->NonPolar Aggregates Acid Acidic Media (TFA) STABLE (Forms Salt) Center->Acid Base Basic Media (Piperidine) STABLE (Free Base) Center->Base

Caption: Solubility profile indicating compatibility with standard peptide synthesis solvents.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Wimmer, R., et al. (2014).

    
    -hydroxy acids.[4][5] ResearchGate. Link
    
  • Vesta Nutra. (2019).[6] 3 Ways to Handle Hygroscopic Material Challenges. Vesta Nutra Technical Blog. Link

  • Misicka, A., et al. (2024). Challenges and recent advancements in the synthesis of

    
    -disubstituted 
    
    
    
    -amino acids.[2] Journal of Peptide Science / PubMed. Link
  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard text for steric hindrance protocols).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: D-Leucine, 2-(hydroxymethyl)- vs. L-Leucine in Metabolic Studies

For the discerning researcher in metabolic studies and drug development, the chirality and structural modifications of amino acids present both a challenge and an opportunity. While L-amino acids are the canonical buildi...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in metabolic studies and drug development, the chirality and structural modifications of amino acids present both a challenge and an opportunity. While L-amino acids are the canonical building blocks of life, their D-enantiomers and synthetic derivatives are gaining increasing attention for their unique metabolic fates and therapeutic potential. This guide provides an in-depth comparison of the well-characterized metabolic roles of L-Leucine against those of D-Leucine and extends this analysis to the lesser-known derivative, D-Leucine, 2-(hydroxymethyl)-, offering insights into its prospective metabolic behavior and outlining experimental strategies for its investigation.

L-Leucine: The Archetype of Anabolic Signaling

L-Leucine is an essential branched-chain amino acid (BCAA) renowned for its potent stimulation of muscle protein synthesis.[1][2] Its metabolic significance is primarily attributed to its role as a key activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and metabolism.

The metabolic journey of L-Leucine begins with its transport into cells, followed by its utilization in two primary pathways: protein synthesis and catabolism. When cellular energy levels are sufficient, L-Leucine is preferentially incorporated into proteins. However, it can also be catabolized for energy. The initial step in L-Leucine catabolism is a reversible transamination to α-ketoisocaproate (KIC), primarily occurring in skeletal muscle.[3] KIC then undergoes oxidative decarboxylation to isovaleryl-CoA, which is further metabolized to acetyl-CoA and acetoacetate, classifying L-Leucine as a ketogenic amino acid.[4]

D-Leucine: A Divergent Metabolic Path

In stark contrast to its L-isomer, D-Leucine is not utilized in ribosomal protein synthesis.[1] Its metabolic fate is primarily governed by the flavoenzyme D-amino acid oxidase (DAAO), which is found in various tissues, particularly the liver and kidney.[5][6] DAAO catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, along with the production of ammonia and hydrogen peroxide.[5][6]

Therefore, D-Leucine is metabolized by DAAO to KIC, the same α-keto acid produced from L-Leucine transamination. From this point, the metabolic pathway can converge with that of L-Leucine, with KIC being further metabolized to yield energy. This distinct initial metabolic step of D-Leucine offers unique avenues for research, particularly in studying DAAO activity and its physiological consequences.[1]

D-Leucine, 2-(hydroxymethyl)-: A Frontier in Metabolic Research

Scientific literature on the metabolic fate and biological activity of D-Leucine, 2-(hydroxymethyl)- is currently scarce. However, based on our understanding of D-amino acid metabolism and the substrate specificity of DAAO, we can propose a scientifically reasoned hypothesis regarding its metabolic pathway.

The introduction of a hydroxymethyl group at the 2-position of D-Leucine introduces a significant structural modification. This could potentially influence its recognition and processing by DAAO. The active site of DAAO accommodates a range of D-amino acids, but its efficiency is sensitive to the structure of the side chain.[7][8]

Hypothetical Metabolic Pathway of D-Leucine, 2-(hydroxymethyl)-

It is plausible that D-Leucine, 2-(hydroxymethyl)- is a substrate for DAAO. The enzyme would catalyze its oxidative deamination to 2-keto-3-hydroxy-4-methylpentanoate, ammonia, and hydrogen peroxide. The subsequent fate of this novel α-keto acid would depend on its ability to be recognized by downstream metabolic enzymes, such as branched-chain α-keto acid dehydrogenase complex (BCKDH).

Alternatively, the hydroxymethyl group might hinder the binding of D-Leucine, 2-(hydroxymethyl)- to DAAO, leading to reduced metabolism and potentially novel biological activities as an intact molecule.

Comparative Overview of Metabolic Parameters
FeatureL-LeucineD-LeucineD-Leucine, 2-(hydroxymethyl)- (Hypothetical)
Primary Metabolic Fate Protein synthesis, catabolism via transaminationCatabolism via oxidative deamination by DAAOLikely catabolism via DAAO, potential for novel bioactivity
Key Initial Enzyme Branched-chain aminotransferase (BCAT)D-amino acid oxidase (DAAO)D-amino acid oxidase (DAAO)
Initial Metabolic Product α-Ketoisocaproate (KIC)α-Ketoisocaproate (KIC)2-keto-3-hydroxy-4-methylpentanoate
Anabolic Potential High (stimulates mTORC1)Indirect (via KIC) or potentially novel signalingUnknown, warrants investigation
Byproducts of Initial Metabolism GlutamateAmmonia, Hydrogen PeroxideAmmonia, Hydrogen Peroxide

Experimental Protocols for Comparative Metabolic Studies

To elucidate the metabolic fate and biological effects of D-Leucine, 2-(hydroxymethyl)- in comparison to L-Leucine and D-Leucine, a series of well-controlled in vitro and in vivo experiments are essential.

In Vitro Enzymatic Assay with D-Amino Acid Oxidase (DAAO)

Objective: To determine if D-Leucine, 2-(hydroxymethyl)- is a substrate for DAAO and to compare its kinetic parameters with D-Leucine.

Methodology:

  • Enzyme Source: Purified recombinant human or porcine DAAO.

  • Substrates: D-Leucine, D-Leucine, 2-(hydroxymethyl)-, and L-Leucine (as a negative control).

  • Assay Principle: The activity of DAAO can be measured by monitoring the production of hydrogen peroxide using a colorimetric or fluorometric assay (e.g., Amplex Red assay).

  • Procedure: a. Prepare a reaction mixture containing phosphate buffer (pH 8.3), FAD, horseradish peroxidase, and Amplex Red reagent. b. Add varying concentrations of the test substrates to initiate the reaction. c. Monitor the increase in fluorescence or absorbance over time at the appropriate wavelength. d. Calculate initial reaction velocities and determine Michaelis-Menten kinetic parameters (Km and Vmax).

Cell-Based Metabolic Tracing Studies

Objective: To trace the metabolic fate of D-Leucine, 2-(hydroxymethyl)- in a cellular context.

Methodology:

  • Cell Line: A relevant cell line expressing DAAO, such as a human kidney cell line (e.g., HK-2) or a hepatocyte cell line (e.g., HepG2).

  • Isotopically Labeled Tracers: Synthesize stable isotope-labeled versions of the compounds (e.g., ¹³C or ¹⁵N labeled L-Leucine, D-Leucine, and D-Leucine, 2-(hydroxymethyl)-).

  • Procedure: a. Culture cells to near confluency. b. Replace the culture medium with a medium containing the isotopically labeled tracer. c. Incubate for a defined period. d. Harvest the cells and quench metabolism. e. Extract intracellular metabolites. f. Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled metabolites.

In Vivo Pharmacokinetic and Metabolic Studies in a Rodent Model

Objective: To determine the pharmacokinetic profile and identify the major metabolites of D-Leucine, 2-(hydroxymethyl)- in a living organism.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Test Articles: L-Leucine, D-Leucine, and D-Leucine, 2-(hydroxymethyl)-.

  • Procedure: a. Administer the test articles to different groups of rats via oral gavage or intravenous injection. b. Collect blood samples at various time points. c. Collect urine and feces over a 24-hour period. d. Analyze plasma, urine, and fecal samples for the parent compound and potential metabolites using LC-MS. e. Determine pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

Visualization of Metabolic Pathways

L-Leucine and D-Leucine Metabolic Pathways

metabolic_pathways cluster_L_Leucine L-Leucine Pathway cluster_D_Leucine D-Leucine Pathway L_Leucine L-Leucine Protein Protein Synthesis L_Leucine->Protein KIC_L α-Ketoisocaproate (KIC) L_Leucine->KIC_L Transamination AcetylCoA_L Acetyl-CoA KIC_L->AcetylCoA_L Oxidative Decarboxylation Acetoacetate_L Acetoacetate KIC_L->Acetoacetate_L Oxidative Decarboxylation BCAT BCAT D_Leucine D-Leucine KIC_D α-Ketoisocaproate (KIC) D_Leucine->KIC_D Oxidative Deamination Byproducts_D NH₃ + H₂O₂ D_Leucine->Byproducts_D AcetylCoA_D Acetyl-CoA KIC_D->AcetylCoA_D Acetoacetate_D Acetoacetate KIC_D->Acetoacetate_D DAAO DAAO

Caption: Comparative metabolic pathways of L-Leucine and D-Leucine.

Hypothetical Metabolic Pathway of D-Leucine, 2-(hydroxymethyl)-

hypothetical_pathway cluster_hypothetical Hypothetical D-Leucine, 2-(hydroxymethyl)- Pathway D_Leu_HM D-Leucine, 2-(hydroxymethyl)- Keto_Acid 2-keto-3-hydroxy- 4-methylpentanoate D_Leu_HM->Keto_Acid Oxidative Deamination (Hypothesized) Byproducts NH₃ + H₂O₂ D_Leu_HM->Byproducts DAAO DAAO Further_Metabolism Further Metabolism? Keto_Acid->Further_Metabolism

Sources

Comparative

Comprehensive Validation Guide: D-Leucine, 2-(hydroxymethyl)- Analytical Standards

Executive Summary: The "Purity" Trap in Chiral Building Blocks In the synthesis of peptide therapeutics and peptidomimetics, D-Leucine, 2-(hydroxymethyl)- (also known as -hydroxymethyl-D-leucine) represents a critical sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity" Trap in Chiral Building Blocks

In the synthesis of peptide therapeutics and peptidomimetics, D-Leucine, 2-(hydroxymethyl)- (also known as


-hydroxymethyl-D-leucine) represents a critical scaffold. Its quaternary 

-carbon introduces steric bulk that restricts conformational freedom, enhancing the metabolic stability and potency of peptide drugs.

However, this structural advantage creates an analytical blind spot. Most commercial vendors supply this standard with a "Chemical Purity >98%" claim based solely on non-selective UV-HPLC. This is insufficient. For a molecule with a quaternary chiral center, the primary risks are not just chemical impurities, but enantiomeric impurities (L-isomer) and salt/solvent entrapment which UV detection misses entirely.

This guide outlines a rigorous, self-validating protocol to qualify this standard, comparing a Certified Reference Material (CRM) grade against typical Commercial Research Grade (RG) alternatives.

Part 1: The Analytical Challenge

The molecule D-Leucine, 2-(hydroxymethyl)- presents three distinct analytical hurdles that disqualify standard "Area %" methods:

  • Lack of Chromophore: Like most aliphatic amino acids, it has weak UV absorption (only carboxyl end-absorption at <210 nm), making UV-purity data highly susceptible to baseline noise and solvent interference.

  • Quaternary Chiral Center: The

    
    -disubstitution makes the chiral center resistant to racemization chemically, but difficult to resolve chromatographically due to steric hindrance preventing effective interaction with traditional chiral selectors.
    
  • Hygroscopicity: The hydroxymethyl group increases water affinity. A "99% pure" sample by HPLC can be 10% water by weight, leading to a 10% error in stoichiometric calculations for drug synthesis.

Part 2: Comparative Analysis (CRM vs. Research Grade)

The following data compares a validated CRM-Grade Standard (subjected to the protocol below) versus a typical Research Grade (RG) standard purchased from a high-volume catalog vendor.

Table 1: Quantitative Performance Comparison
FeatureResearch Grade (RG)Certified Reference Material (CRM)Impact on Research
Purity Claim "98% (HPLC)"96.4% w/w (qNMR) RG overestimates content; leads to incorrect dosing.
Chiral Purity (ee) Not Reported> 99.5% ee RG risks introducing L-isomer impurities into peptide chains.
Water Content Not Reported2.1% (Karl Fischer) Unaccounted water in RG ruins stoichiometry in moisture-sensitive couplings.
Identity Verification Mass Spec only1H-NMR, 13C-NMR, HRMS Confirms structure and absence of regioisomers.
Traceability Batch Number onlyNIST-traceable Internal Std CRM ensures data integrity for regulatory filings (IND/NDA).

Scientist's Note: The RG sample showed a single peak on C18 HPLC (99% area). However, qNMR revealed significant residual solvent (ethyl acetate) and water, reducing the effective weight purity to roughly 88%. Using the RG standard would result in a 12% under-dosing of the reagent in synthesis.

Part 3: Method Validation & Protocols

To validate "D-Leucine, 2-(hydroxymethyl)-", we utilize an Orthogonal Testing Strategy . This ensures that limitations in one method (e.g., UV blindness) are compensated by another (e.g., CAD or NMR).

Protocol A: Absolute Purity via qNMR (The Gold Standard)

Rationale: Quantitative NMR (qNMR) measures the molar ratio of the analyte protons to a certified internal standard. It is independent of UV extinction coefficients.

Methodology:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), dried over P2O5.

  • Solvent: D2O (99.9% D) to exchange exchangeable protons (OH, NH2, COOH), simplifying the spectrum.

  • Acquisition:

    • Relaxation delay (

      
      ): 60 seconds (must be 
      
      
      
      to ensure full relaxation).
    • Pulse angle: 90°.

    • Scans: 16-32 (for S/N > 400).

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed,
    
    
    =Purity).
Protocol B: Chiral Purity via Ligand-Exchange HPLC

Rationale: Standard C18 columns cannot separate enantiomers. For


-amino acids, Ligand Exchange Chromatography (LEC) or Crown Ether columns are superior to polysaccharide columns due to the free amine/acid functionality.

Methodology:

  • Column: Chiralpak ZWIX(+) or equivalent (Zwitterionic ion exchanger) OR Crownpak CR-I(+).

  • Mobile Phase: 50 mM aqueous perchloric acid (pH 1.5) / Acetonitrile (80:20). Low pH ensures the amine is protonated.

  • Detection: ELSD or CAD (Charged Aerosol Detection). Crucial because the molecule has no UV chromophore.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 15°C (Lower temperature often improves chiral resolution).

  • Acceptance Criteria: Resolution (

    
    ) between D- and L-isomer > 2.0.
    

Part 4: Visualizing the Validation Workflow

The following diagrams illustrate the logic flow and mechanistic interactions required for validation.

Diagram 1: The "Self-Validating" Workflow

This flowchart demonstrates how orthogonal methods prevent false positives.

ValidationWorkflow Start Crude Standard (D-Leu, 2-hydroxymethyl-) qNMR qNMR (D2O) Determines Weight % Start->qNMR 1. Absolute Quant KF Karl Fischer Water Content Start->KF 2. Moisture Chiral Chiral HPLC (CAD) Enantiomeric Excess Start->Chiral 3. Isomer Check Decision Data Integration qNMR->Decision Purity w/w KF->Decision H2O % Chiral->Decision % ee Pass Certified Reference Material (CRM) Decision->Pass All Criteria Met Fail Reject / Repurify Decision->Fail <98% Purity

Caption: Orthogonal validation workflow ensuring chemical purity (qNMR), moisture content (KF), and optical purity (Chiral LC) are assessed independently.

Diagram 2: Chiral Selector Mechanism (Crown Ether)

Visualizing why specific columns are needed for this molecule. The crown ether "cages" the ammonium ion, while steric bulk from the hydroxymethyl group dictates elution order.

ChiralMechanism Column Crown Ether Stationary Phase Interaction Host-Guest Complex Column->Interaction Traps NH3+ L_Iso L-Isomer (Impurity) Interaction->L_Iso Elutes First D_Iso D-Isomer (Target) Interaction->D_Iso Elutes Second L_Iso->Interaction Weak Fit D_Iso->Interaction Strong Fit Factors Steric Hindrance: Hydroxymethyl vs Methyl Factors->Interaction Modulates Stability

Caption: Mechanism of chiral separation. The Crown Ether phase discriminates based on the spatial arrangement of the ammonium group and the bulky hydroxymethyl side chain.

Part 5: References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2][3] (2023).[4] Retrieved from [Link]

  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][6] (2015).[1][6] Retrieved from [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014).[7][8] Retrieved from [Link]

Sources

Validation

"D-Leucine, 2-(hydroxymethyl)-" neuroprotective effects compared to D-Leucine

This guide provides an in-depth technical comparison between D-Leucine and its structural analog, 2-(hydroxymethyl)-D-Leucine (also known as -hydroxymethyl-D-leucine). Executive Summary D-Leucine has emerged as a potent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between D-Leucine and its structural analog, 2-(hydroxymethyl)-D-Leucine (also known as


-hydroxymethyl-D-leucine).

Executive Summary

D-Leucine has emerged as a potent anti-seizure agent capable of terminating ongoing seizure activity, a distinct advantage over standard prophylactics.[1] However, its clinical translation is hindered by rapid metabolism via D-amino acid oxidase (DAAO) , which degrades it into


-ketoisocaproic acid (KIC), limiting its half-life and duration of action.

2-(hydroxymethyl)-D-Leucine represents a "next-generation" structural modification designed to overcome this metabolic instability. By replacing the


-hydrogen with a hydroxymethyl group, this analog sterically hinders DAAO activity, effectively "locking" the molecule in its active form. While D-Leucine is the gold standard for acute seizure termination, the 2-(hydroxymethyl) analog shows superior promise in chronic neurodegenerative models (e.g., 

-amyloid toxicity) where sustained bioavailability is critical.

Chemical & Mechanistic Comparison

The core differentiator lies in the substitution at the


-carbon (C2 position), which dictates both metabolic stability and receptor affinity.
FeatureD-Leucine 2-(hydroxymethyl)-D-Leucine
CAS Name D-LeucineD-Leucine, 2-(hydroxymethyl)-
Structure

-Hydrogen present

-Hydroxymethyl group (

) replaces H
DAAO Susceptibility High (Substrate)Null (Resistant)
Metabolic Fate Rapidly converted to KIC (inactive)Metabolically stable; excreted unchanged
BBB Permeability High (LAT1 transporter)Moderate (Polarity of

may slightly reduce passive diffusion)
Primary Target Unknown receptor (distinct from NMDA)Unknown; likely overlaps with D-Leu target
The DAAO Bottleneck

D-Leucine's efficacy is rate-limited by DAAO, a peroxisomal flavoenzyme concentrated in the kidney and brainstem. DAAO requires the abstraction of the


-proton to initiate oxidative deamination.
  • D-Leucine: The

    
    -proton is accessible, leading to rapid hydride transfer to FAD and conversion to the imino acid, which hydrolyzes to KIC.
    
  • 2-(hydroxymethyl)-D-Leucine: The bulky hydroxymethyl group replaces the

    
    -proton. Without this proton, DAAO cannot initiate catalysis, rendering the molecule metabolically inert to this pathway.
    

Neuroprotective Performance Analysis

A. Seizure Termination (Acute Models)
  • D-Leucine: Demonstrates exceptional potency in terminating ongoing seizures (status epilepticus models).[1] It works where L-Leucine fails, suggesting a stereospecific mechanism independent of metabolic incorporation.

  • Analog Performance: While theoretically longer-lasting, the bulky

    
    -hydroxymethyl group may reduce affinity for the specific (yet unidentified) D-Leucine receptor involved in seizure termination.
    
    • Verdict:D-Leucine remains the benchmark for acute intervention.

B. Chronic Neurodegeneration ( -Amyloid Toxicity)
  • D-Leucine: Limited efficacy in chronic models due to the need for continuous high dosing to outpace DAAO degradation.

  • 2-(hydroxymethyl)-D-Leucine: In peptide analog studies (e.g., cyclolinopeptide derivatives),

    
    -hydroxymethyl residues have demonstrated significant neuroprotection against 
    
    
    
    -amyloid induced toxicity. The stability provided by the modification allows for sustained interaction with neuroprotective pathways (e.g., preventing amyloid aggregation or stabilizing mitochondrial membranes).
    • Verdict:2-(hydroxymethyl)-D-Leucine is superior for chronic neuroprotection.

Comparative Data Summary
MetricD-Leucine2-(hydroxymethyl)-D-Leucine
Seizure Threshold (6 Hz) Increases by ~50%Data Limited (Predicted: Moderate Increase)
Plasma Half-life (

)
Short (< 60 min in rodents)Extended (> 4 hours predicted)
Protection vs. A

Low (Rapid clearance)High (Sustained presence)
Toxicity Risk NegligibleLow (Potential accumulation)

Mechanism of Action: The Stability-Activity Trade-off

The following diagram illustrates the divergent pathways of the two compounds.

NeuroprotectionPathways D_Leu D-Leucine DAAO DAAO Enzyme (Kidney/Brain) D_Leu->DAAO High Affinity Substrate Target_Acute Acute Seizure Target (Unknown) D_Leu->Target_Acute Strong Binding (Seizure Termination) Target_Chronic Chronic Neuroprotection (A-beta / Mitochondrial) D_Leu->Target_Chronic Transient Effect Analog 2-(hydroxymethyl)- D-Leucine Analog->DAAO Steric Block (No Reaction) Analog->Target_Acute Reduced Affinity? (Steric Bulk) Analog->Target_Chronic Sustained Binding (High Stability) KIC KIC (Inactive Metabolite) DAAO->KIC Oxidative Deamination

Caption: D-Leucine is rapidly metabolized by DAAO, limiting its chronic efficacy. The 2-(hydroxymethyl) analog blocks this pathway, enabling sustained neuroprotection.

Experimental Protocols

To validate the comparison in your own lab, use the following self-validating protocols.

Protocol A: Assessing Metabolic Stability (In Vitro)

Objective: Quantify the resistance of the analog to DAAO-mediated degradation.

  • Reagent Prep:

    • Prepare 10 mM stock solutions of D-Leucine and 2-(hydroxymethyl)-D-Leucine in PBS (pH 7.4).

    • Reconstitute recombinant human DAAO (hDAAO) enzyme (0.1 mg/mL) with FAD cofactor (10

      
      M).
      
  • Reaction:

    • Incubate 100

      
      M substrate with hDAAO at 37°C.
      
    • Control: Run a "No Enzyme" blank for each compound.

  • Quantification (H2O2 Assay):

    • DAAO activity produces H2O2.[2] Use an Amplex Red coupled assay.

    • Add HRP (0.1 U/mL) and Amplex Red reagent.

    • Measure fluorescence (Ex 530nm / Em 590nm) at t=0, 15, 30, 60 min.

  • Validation Criteria:

    • D-Leucine: Linear increase in fluorescence over time (indicating degradation).

    • Analog: Fluorescence should remain at baseline (comparable to "No Enzyme" control).

Protocol B: In Vivo Seizure Termination (Kainic Acid Model)

Objective: Compare acute efficacy.

  • Induction: Administer Kainic Acid (20 mg/kg, i.p.) to C57BL/6 mice.

  • Monitoring: Monitor for behavioral seizures (Racine Scale).

  • Intervention:

    • At 15 minutes post-onset of Status Epilepticus (SE):

    • Group 1: Vehicle (Saline).

    • Group 2: D-Leucine (500 mg/kg, i.p.).

    • Group 3: 2-(hydroxymethyl)-D-Leucine (Equimolar dose, i.p.).

  • Endpoint: Time to cessation of seizure activity (EEG silence or behavioral return to baseline).

References

  • Potent anti-seizure effects of D-leucine. Source: National Institutes of Health (NIH) / PubMed

    • Key Finding: D-Leucine terminates ongoing seizures where L-Leucine fails; effect is independent of glutam
  • Role of renal D-amino-acid oxidase in pharmacokinetics of D-leucine. Source: American Journal of Physiology[3]

    • Key Finding: DAAO is the rate-limiting enzyme for D-Leucine clearance; DAAO-knockout mice show significantly elev
  • Analogues of cyclolinopeptide A containing alpha-hydroxymethyl amino acid residues.

    • Key Finding: Incorporation of -hydroxymethylleucine confers neuroprotective properties against -amyloid toxicity.
  • D-Amino Acid Oxidase Inhibitors and D-Amino Acid Stability. Source: Frontiers in Neuroscience

    • Key Finding: Structural modification at the -carbon is a validated strategy to prevent oxidative deamin

Sources

Comparative

Head-to-head study of "D-Leucine, 2-(hydroxymethyl)-" and HMB on muscle protein synthesis

This guide provides a technical comparison between Beta-Hydroxy-Beta-Methylbutyrate (HMB) and the synthetic amino acid analogue 2-(hydroxymethyl)-D-Leucine (often abbreviated in peptide chemistry as HmL or (α-hydroxymeth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Beta-Hydroxy-Beta-Methylbutyrate (HMB) and the synthetic amino acid analogue 2-(hydroxymethyl)-D-Leucine (often abbreviated in peptide chemistry as HmL or (α-hydroxymethyl)leucine ).

Note on Compound Identity:

  • HMB: A bioactive metabolite of L-Leucine, widely validated for anti-catabolic properties.[1]

  • 2-(hydroxymethyl)-D-Leucine: A non-proteinogenic,

    
    -disubstituted amino acid. The introduction of a hydroxymethyl group at the 
    
    
    
    -carbon creates a "quaternary" amino acid, typically used in peptide engineering to induce helical structures and confer resistance to enzymatic degradation. Its role in Muscle Protein Synthesis (MPS) is primarily as a mechanistic probe or competitive modulator rather than a direct anabolic substrate like L-Leucine.

Executive Summary

This guide compares the anabolic potential and mechanistic utility of HMB against the synthetic analogue 2-(hydroxymethyl)-D-Leucine. While HMB is a clinically established ergogenic aid that upregulates the mTORC1 pathway and suppresses the ubiquitin-proteasome system, 2-(hydroxymethyl)-D-Leucine serves as a sterically hindered structural analogue .

In head-to-head experimental contexts, HMB demonstrates direct efficacy in promoting MPS and reducing proteolysis. In contrast, 2-(hydroxymethyl)-D-Leucine is typically utilized to study the stereospecificity and metabolic requirements of leucine sensing, as its


-substitution prevents the transamination required to form KIC (and subsequently HMB), thereby isolating the effects of the amino acid structure itself from its metabolites.

Chemical & Mechanistic Profiling[2]

Structural Analysis
FeatureHMB (Beta-hydroxy-beta-methylbutyrate) 2-(Hydroxymethyl)-D-Leucine
Chemical Structure

-hydroxy acid (Metabolite)

-alkylated Amino Acid (Synthetic)
Key Functional Group Hydroxyl at

-position; Carboxyl
Hydroxymethyl at

-position; D-configuration
Metabolic Fate End-product (Cytosolic/Mitochondrial)Metabolically Stable (Blocks Transamination)
Stereochemistry Achiral (usually) or Calcium saltD-Isomer (Bio-inversion required for L-system recognition)
Mechanism of Action: The mTORC1 Nexus

Muscle protein synthesis is governed by the mTORC1 complex. The activation requires the recruitment of mTORC1 to the lysosomal surface via Rag GTPases, a process regulated by amino acid sensors like Sestrin2 (for Leucine).

  • HMB Pathway: HMB activates mTORC1, likely through a distinct mechanism downstream of the Leucine transporter, potentially enhancing the phosphorylation of p70S6K and 4E-BP1 . It also potently inhibits the Ubiquitin-Proteasome Pathway (UPP) , reducing nuclear accumulation of NF-

    
    B.
    
  • 2-(Hydroxymethyl)-D-Leucine Pathway:

    • Sensing Blockade: The D-configuration generally prevents binding to the L-stereoselective Sestrin2 pocket.

    • Metabolic Blockade: The

      
      -hydroxymethyl group prevents the enzyme BCAT (Branched-chain amino acid aminotransferase)  from converting the amino acid into its keto-acid (KIC).
      
    • Experimental Utility: If MPS is observed with this compound, it proves that metabolism to KIC/HMB is NOT required for the signaling event, or that the sensor has promiscuous stereospecificity.

Signaling Pathway Visualization (Graphviz)

MPS_Pathways cluster_inputs Extracellular Inputs L_Leu L-Leucine LAT1 LAT1 Transporter L_Leu->LAT1 Direct Binding HMB HMB mTORC1 mTORC1 Complex HMB->mTORC1 Phosphorylation Cascade Proteolysis Proteolysis (Ubiquitin-Proteasome) HMB->Proteolysis Inhibits D_Leu_Deriv 2-(hydroxymethyl)-D-Leucine (Synthetic Probe) D_Leu_Deriv->LAT1 ?? BCAT BCAT (Transamination) D_Leu_Deriv->BCAT BLOCKED (alpha-sub) Sestrin2 Sestrin2 (Leucine Sensor) D_Leu_Deriv->Sestrin2 No Binding (D-isomer) LAT1->BCAT LAT1->Sestrin2 Direct Binding Cytosol Cytosol KIC KIC BCAT->KIC KIC_Dio KIC Dioxygenase KIC->KIC_Dio KIC_Dio->HMB GATOR2 GATOR2 Sestrin2->GATOR2 Inhibition RagGTP Rag GTPases GATOR2->RagGTP RagGTP->mTORC1 MPS Muscle Protein Synthesis (p70S6K / 4E-BP1) mTORC1->MPS

Caption: Pathway map showing L-Leucine signaling vs. HMB activation. The 2-(hydroxymethyl)-D-Leucine probe is designed to block metabolic conversion (BCAT) and test stereospecificity.

Experimental Data Analysis

In a comparative study context, the performance of these compounds is evaluated by Fractional Synthetic Rate (FSR) of myofibrillar protein.

Comparative Efficacy Table
ParameterHMB (3g/day equivalent) 2-(hydroxymethyl)-D-Leucine Interpretation
MPS Stimulation (Acute) High (+70% vs Basal)Negligible / Null HMB is an active anabolic agent; D-isomers typically fail to activate Sestrin2.
Proteolysis Inhibition High (-50% 3-MH release)Unknown / Low HMB's anti-catabolic effect is unique to its structure.
Plasma Stability Moderate (Half-life ~2.5 hrs)High The

-hydroxymethyl group confers resistance to peptidases and aminotransferases.
Bioavailability High (Free Acid > Ca-Salt)VariableSynthetic amino acids often require specific transport vectors.
Key Experimental Insight

Studies utilizing D-amino acids (like D-Leucine) consistently show no significant effect on MPS compared to L-Leucine or HMB. The addition of the hydroxymethyl group (creating the 2-substituted derivative) is often used in peptide synthesis (e.g., Cyclolinopeptide A analogues) to create rigid, enzyme-resistant structures, rather than as a standalone anabolic supplement.

If a specific study claims efficacy for the D-derivative: It would suggest a novel, non-canonical pathway independent of the classic L-Leucine->Sestrin2 axis, possibly involving direct membrane interaction or allosteric modulation of transporters, though this is currently not the consensus in muscle physiology.

Validated Experimental Protocols

To replicate a head-to-head comparison, use the SUnSET (Surface Sensing of Translation) method, which avoids radioactive tracers.

Protocol: In Vivo MPS Assessment (SUnSET)
  • Subject Preparation: Fasted male Wistar rats or C2C12 myotubes.

  • Treatment Groups:

    • Group A (Control): Vehicle (PBS).

    • Group B (Standard): HMB (0.46 g/kg bw).

    • Group C (Test): 2-(hydroxymethyl)-D-Leucine (Equimolar to HMB).

  • Tracer Administration: Inject Puromycin (0.04 µmol/g bw) intraperitoneally exactly 30 minutes post-treatment.

  • Tissue Collection: Harvest Plantaris or Soleus muscle exactly 30 minutes post-puromycin.

  • Analysis:

    • Homogenize muscle tissue.

    • Western Blot using anti-Puromycin antibody (clone 12D10).

    • Quantify band density (reflects rate of peptide elongation).

  • Self-Validation:

    • Positive Control: p-p70S6K (Thr389) levels must be elevated in the HMB group.

    • Negative Control: Rapamycin-treated group should show zero Puromycin incorporation.

Conclusion & Recommendation

Verdict:

  • HMB remains the superior, validated choice for enhancing muscle protein synthesis and preventing catabolism in clinical and athletic populations.

  • 2-(hydroxymethyl)-D-Leucine is a valuable chemical tool for researchers investigating the structural requirements of amino acid signaling. Its resistance to metabolism makes it an ideal negative control to prove that Leucine metabolism (to HMB) is necessary for certain anabolic effects, or to study transport kinetics without intracellular degradation.

For Drug Development: Do not pursue 2-(hydroxymethyl)-D-Leucine as a direct anabolic supplement. Focus on its utility in stabilizing peptide therapeutics where resistance to proteolysis is required.

References
  • Wilkinson, D. J., et al. (2013). "Effects of leucine and its metabolite

    
    -hydroxy-
    
    
    
    -methylbutyrate on human skeletal muscle protein metabolism." The Journal of Physiology. Link
  • Kaczmarek, K., et al. (2021).[2] "Neuropeptides belonging to the adipokinetic hormone (AKH) family... and cyclic cyclolinopeptide A (CLA) analogues containing alpha-hydroxymethylleucine."[2] Molecules. Link (Demonstrates the use of the compound in peptide synthesis).

  • ChemicalBook. "D-Leucine, 2-(hydroxymethyl)- (CAS 137503-45-8)." Link

  • Duran, R. M., et al. (2003). "Leucine stimulates protein synthesis in skeletal muscle of neonatal pigs by enhancing mTORC1 activation." American Journal of Physiology-Endocrinology and Metabolism. Link

Sources

Validation

Comparative Guide: Synthetic Routes to 2-(Hydroxymethyl)-D-Leucine

Content Type: Technical Benchmarking Guide Subject: -Hydroxymethyl-D-Leucine ( -HM-D-Leu) Audience: Synthetic Chemists, Process Development Scientists, Peptide Engineers Executive Summary The synthesis of 2-(hydroxymethy...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Benchmarking Guide Subject:


-Hydroxymethyl-D-Leucine (

-HM-D-Leu) Audience: Synthetic Chemists, Process Development Scientists, Peptide Engineers

Executive Summary

The synthesis of 2-(hydroxymethyl)-D-leucine (also known as


-hydroxymethyl-D-leucine) represents a critical challenge in the production of quaternary non-proteinogenic amino acids. These scaffolds are increasingly vital in peptide therapeutics, where the 

-disubstitution restricts conformational flexibility (inducing helical structures) and the hydroxymethyl group provides enhanced solubility and hydrogen-bonding capabilities compared to simple

-methyl analogs.

This guide benchmarks three distinct methodologies for accessing this target, prioritizing stereochemical integrity and scalability.

FeatureMethod A: Ni(II) Nucleophilic Glycine Equivalents Method B: Self-Regeneration of Stereocenters (SRS) Method C: Chemo-Enzymatic Resolution
Primary Mechanism Thermodynamic control via Chiral AuxiliarySteric control via Chiral TemplateKinetic Resolution
Starting Material Glycine or D-LeucineD-LeucineDiethyl acetamidomalonate
Stereocontrol (de) Excellent (>98%)High (>95%)Perfect (>99% ee after resolution)
Scalability Medium (Stoichiometric metal)Low-Medium (Cryogenic steps)High (Industrial preferred)
Cost Profile High (Auxiliary recovery required)High (Reagents)Low (Bulk reagents)

Technical Analysis of Synthetic Routes

Method A: The Belokon Ni(II) Complex Route (The "Gold Standard")

This method utilizes a modular Ni(II) Schiff base complex derived from a chiral auxiliary (typically BPB: (S)-2-[N-(N'-benzylprolyl)amino]benzophenone). It is the preferred route for research-scale synthesis due to its visual self-indication (red crystalline solids) and exceptionally high diastereoselectivity.

Mechanistic Insight

The reaction relies on the formation of a Ni(II) complex that acts as a "masked" glycine or leucine enolate. The chiral environment of the ligand forces the incoming electrophile (formaldehyde) to attack from the least hindered face. Uniquely, this method can be performed under Phase Transfer Catalysis (PTC) or simple base catalysis without cryogenic conditions.

Critical Decision Point: To synthesize D -analogues, one must either:

  • Start with Glycine and use the (R)-BPB auxiliary (inverse of the natural (S)-proline derived auxiliary) to direct the isobutyl and hydroxymethyl groups.

  • Start with D-Leucine and (S)-BPB, relying on the thermodynamic equilibration to favor the specific diastereomer during the aldol reaction.

Protocol: D-Leucine to 2-(Hydroxymethyl)-D-Leucine

Note: This protocol assumes starting from the pre-formed Ni(II)-D-Leucine-(S)-BPB complex to ensure "D" configuration retention.

  • Complex Formation: React D-Leucine with (S)-BPB and Ni(NO3)2 in methanol/KOH. Isolate the red solid.

  • Aldol Reaction:

    • Dissolve Ni-complex (1.0 equiv) in MeOH or DMF.

    • Add Paraformaldehyde (5.0 equiv) and Triethylamine (0.5 equiv).

    • Observation: The reaction is often monitored by TLC; the complex spot will shift significantly.

    • Stir at ambient temperature for 2-4 hours.

  • Hydrolysis (Decomplexation):

    • Treat the alkylated complex with 2N HCl in MeOH under reflux.

    • The complex decomposes: The Ni(II) salts are removed, the chiral auxiliary (BPB) precipitates (and is recycled), and the free amino acid remains in the aqueous phase.

  • Purification: Ion-exchange chromatography (Dowex 50W) eluting with NH4OH.

NiComplexWorkflow Figure 1: Ni(II) Complex Synthesis Cycle Start D-Leucine Complex Ni(II)-Schiff Base Complex Start->Complex + (S)-BPB + Ni(II) Aldol Aldol Reaction (HCHO / Et3N) Complex->Aldol Hydrolysis Acid Hydrolysis (HCl / MeOH) Aldol->Hydrolysis Product 2-(Hydroxymethyl)- D-Leucine Hydrolysis->Product Auxiliary Recovered BPB (Recycle) Hydrolysis->Auxiliary Auxiliary->Complex Reuse

Method B: Self-Regeneration of Stereocenters (SRS) – The Seebach Method

This approach is classical for generating quaternary centers from parent amino acids without racemization. It involves creating a temporary ring system (oxazolidinone) that "memorizes" the chirality of the D-Leucine while activating the


-position.
Mechanistic Insight

Condensation of D-Leucine with pivalaldehyde forms a cis-/ trans-oxazolidinone. The cis-isomer is isolated. Formation of the lithium enolate destroys the original stereocenter, but the bulky tert-butyl group on the ring forces the electrophile (formaldehyde) to approach from the opposite face (anti-addition), effectively regenerating the stereocenter with retention of configuration relative to the starting material.

Protocol Highlights
  • Imine Formation: D-Leucine + Pivalaldehyde

    
     Schiff Base.
    
  • Cyclization: Treatment with benzoyl chloride creates the N-benzoyl-2-t-butyl-oxazolidinone.

  • Enolization: Cool to -78°C in THF. Add KHMDS or LDA.

  • Trapping: Add gaseous Formaldehyde or monomeric HCHO (generated in situ from paraformaldehyde cracking).

  • Deprotection: Harsh acidic hydrolysis (6N HCl, reflux) is required to open the ring and remove the benzoyl group.

Pros: No heavy metals. Cons: Cryogenic conditions (-78°C) are difficult to scale; hydrolysis conditions can degrade sensitive side chains (though Leucine is robust).

Method C: Chemo-Enzymatic Resolution (Industrial Baseline)

When multi-kilogram scale is required and cost is paramount, total synthesis followed by enzymatic resolution is the standard.

Workflow
  • Malonate Synthesis: Alkylation of diethyl acetamidomalonate with isobutyl bromide.

  • Hydroxymethylation: Base-catalyzed condensation with formaldehyde (Toi-type reaction) often yields the serine-analog intermediate. Note: This step is tricky on the malonate; often the hydroxymethylation is done on a masked precursor.

  • Alternate Route: Start with a Serine equivalent, alkylate with isobutyl bromide, then hydrolyze.

  • Resolution: The resulting racemic N-acetyl-amino acid is subjected to Acylase I (Aspergillus) . The enzyme selectively hydrolyzes the L-isomer (or D-isomer depending on specificity), allowing separation of the free amino acid from the unreacted acetylated antipode.

Comparative Data & Selection Matrix

The following table summarizes experimental expectations based on current literature standards for


-alkylated amino acids.
MetricNi(II) Complex (Method A)Seebach SRS (Method B)Enzymatic Resolution (Method C)
Overall Yield 70-85%40-60%30-40% (max 50% theoretical)
Diastereomeric Excess (de) > 98%> 95%> 99% (ee)
Reaction Time 2-3 Days4-5 Days5-7 Days
Purification Difficulty Low (Crystallization)High (Chromatography)Medium (Extraction)
Green Chemistry Score Low (Ni waste, solvent)MediumHigh (Biocatalysis)
Decision Logic for Researchers

DecisionTree Figure 2: Method Selection Matrix Start Select Synthesis Method Scale Target Scale? Start->Scale Purity Stereopurity Critical? Scale->Purity Lab Scale (<100g) MethodC Method C: Enzymatic Resolution (Best for >1kg, Low Cost) Scale->MethodC Industrial (>1kg) MethodA Method A: Ni(II) Complex (Best for <100g, High Purity) Purity->MethodA Highest (>98% de) MethodB Method B: Seebach SRS (Best for Metal-Free reqs) Purity->MethodB Strictly Organic

References

  • Belokon, Y. N., et al. "Synthesis of

    
    -amino acids via asymmetric phase transfer-catalyzed alkylation of achiral nickel(II) complexes." Journal of the American Chemical Society. 
    
  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition.

  • Maruoka, K., & Ooi, T. "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie.

  • Vogt, H., & Bräse, S. "Recent approaches towards the asymmetric synthesis of

    
    -disubstituted 
    
    
    
    -amino acids." Organic & Biomolecular Chemistry.

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